Thalidomide-5-NH2-CH2-COOH
Description
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Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATMCTCUKSYXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-5-NH2-CH2-COOH chemical structure and properties
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-CH2-COOH, also known as 2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid, is a functionalized derivative of thalidomide (B1683933).[1] This compound incorporates a glycine (B1666218) moiety at the 5-position of the phthalimide (B116566) ring, providing a reactive carboxylic acid handle. This feature makes it a valuable building block in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs), where it can serve as an E3 ligase ligand.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, and biological context.
Chemical Structure and Properties
The foundational structure of this compound is the thalidomide core, which consists of a glutarimide (B196013) and a phthalimide ring system. The key modification is the attachment of a glycine group at the 5-position of the phthalimide ring.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and the parent thalidomide molecule are presented in Table 1 for comparison.
| Property | This compound | Thalidomide |
| Molecular Formula | C15H13N3O6[3] | C13H10N2O4[4] |
| Molecular Weight | 331.28 g/mol [1] | 258.23 g/mol [4] |
| CAS Number | 2412056-27-8[3] | 50-35-1[4] |
| Appearance | Needles or white powder[4] | Needles or white powder[4] |
| Solubility | Soluble in DMSO (66 mg/mL), Insoluble in water and ethanol | Minimally soluble in water, soluble in organic solvents |
| Storage | -20°C[3] | Room temperature |
Biological Activity and Mechanism of Action
Thalidomide and its analogs, including this compound, are known to exert their biological effects primarily through their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5]
The binding of a thalidomide analog to CRBN modulates the substrate specificity of the E3 ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of this complex.[5][6] This mechanism is the cornerstone of targeted protein degradation technology.
The glutarimide moiety of the thalidomide core is crucial for binding to CRBN, fitting into a specific pocket.[7][8] The phthalimide portion can be modified, as in this compound, to attach linkers and warheads for targeting specific proteins for degradation without significantly disrupting the binding to CRBN.[5]
Signaling Pathway of Thalidomide-induced Protein Degradation:
Caption: Thalidomide-induced protein degradation pathway.
Experimental Protocols
General Synthesis of 5-Substituted Thalidomide Analogs
The synthesis of thalidomide analogs often involves multi-step procedures. A general approach for creating 5-substituted derivatives starts with a suitably protected glutamine or glutamic acid and a substituted phthalic anhydride (B1165640).
Example Protocol for Solid-Phase Synthesis of Thalidomide Analogs:
This protocol is adapted from solid-phase synthesis methodologies which allow for the efficient creation of analog libraries.[9]
-
Resin Functionalization: Hydroxymethyl polystyrene resin is reacted with a substituted phthalic anhydride in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dimethylformamide (DMF) to form a resin-linked acid.
-
Amide Coupling: The resin-linked acid is then coupled with α-aminoglutarimide hydrochloride using a coupling agent like diisopropylcarbodiimide (DIC) and an activator such as N-hydroxybenzotriazole (HOBT) in DMF.
-
Cleavage and Cyclization: The thalidomide analog is cleaved from the resin, and the phthalimide ring is simultaneously formed by treating the resin with an acid, such as 5% trifluoroacetic acid (TFA) in a suitable solvent like toluene, at elevated temperatures.[9]
Experimental Workflow for Synthesis:
Caption: General workflow for solid-phase synthesis of thalidomide analogs.
Cereblon Binding Assays
To quantify the interaction between thalidomide analogs and Cereblon, various biophysical and biochemical assays can be employed.
Isothermal Titration Calorimetry (ITC):
ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the interaction.
-
Sample Preparation: A solution of purified recombinant CRBN protein is prepared in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The thalidomide analog is dissolved in the same buffer.
-
ITC Measurement: The CRBN solution is loaded into the sample cell of the ITC instrument, and the thalidomide analog solution is loaded into the injection syringe.
-
Data Analysis: A series of small injections of the ligand into the protein solution are performed. The heat released or absorbed during each injection is measured to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]
Quantitative Data
The binding affinity of thalidomide and its analogs to Cereblon is a critical parameter for their biological activity. While specific quantitative binding data for this compound is not extensively available in public literature, data for related compounds provides a valuable reference.
| Compound | Assay | Kd (μM) | Reference |
| Thalidomide | ITC | ~1 | [5] |
| Lenalidomide | ITC | ~0.5 | [10] |
| Pomalidomide | ITC | ~0.2 | [10] |
Note: Kd values can vary depending on the specific assay conditions and protein construct used.
Conclusion
This compound is a key building block in the field of targeted protein degradation. Its chemical structure, featuring a reactive handle on the thalidomide core, allows for its incorporation into PROTACs and other novel therapeutic modalities. A thorough understanding of its physicochemical properties, biological mechanism of action, and the experimental methods for its synthesis and evaluation is essential for researchers and drug developers working to harness the therapeutic potential of modulating the ubiquitin-proteasome system.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2412056-27-8 | BroadPharm [broadpharm.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of Thalidomide-5-NH2-CH2-COOH
Disclaimer: Specific experimental data on the molecule "Thalidomide-5-NH2-CH2-COOH" is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of the mechanism of action based on the well-established activities of its parent compound, thalidomide (B1683933), and its key derivatives, lenalidomide (B1683929) and pomalidomide. The principles, experimental protocols, and signaling pathways described herein are foundational for understanding the function of this class of molecules, known as Cereblon E3 Ligase Modulators (CELMoDs) or Immunomodulatory Drugs (IMiDs).
Executive Summary
This compound is a chemical derivative of thalidomide, a class of molecules that function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. The core mechanism of action involves binding to CRBN, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins not typically targeted by this E3 ligase, known as "neosubstrates." The subsequent ubiquitination and proteasomal degradation of these neosubstrates lead to the diverse downstream therapeutic effects observed with this class of compounds. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase CK1α and the translation termination factor GSPT1. The specific neosubstrate profile can vary between different thalidomide analogs, accounting for their distinct clinical activities. While this compound is designed as a CRBN ligand, often for use in Proteolysis Targeting Chimeras (PROTACs), its intrinsic mechanism of action is presumed to follow this neosubstrate degradation pathway.
Core Mechanism of Action: Cereblon-Mediated Neosubstrate Degradation
The central mechanism of action for thalidomide and its analogs is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This process can be broken down into several key steps:
-
Binding to Cereblon: The glutarimide (B196013) ring of the thalidomide derivative inserts into a hydrophobic pocket on the surface of Cereblon. This interaction is crucial and serves as the initiating event.
-
Altering Substrate Specificity: The binding of the molecule to CRBN creates a new molecular surface that has a high affinity for specific neosubstrates. This ternary complex formation (CRBN-drug-neosubstrate) is a hallmark of this class of drugs.
-
Ubiquitination of Neosubstrates: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the neosubstrate.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate.
-
Downstream Cellular Effects: The degradation of the neosubstrates, which are often critical transcription factors or kinases, leads to a cascade of downstream events, including apoptosis of cancer cells, immunomodulation, and anti-angiogenic effects.
The following diagram illustrates this core signaling pathway.
Caption: Core mechanism of this compound.
Quantitative Data
The binding affinity to CRBN and the efficiency of neosubstrate degradation are key quantitative parameters for CELMoDs. While specific data for this compound is limited, the following tables provide a summary of the data for thalidomide and its well-characterized analogs to serve as a reference.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [1] |
| Lenalidomide | ~178 nM | Competitive Titration | [1] |
| Pomalidomide | ~157 nM | Competitive Titration | [1] |
| Iberdomide | IC50 <1 nM | Flow Cytometry | [2] |
Table 2: Neosubstrate Degradation Potency of Thalidomide Analogs
| Compound | Neosubstrate | DC50 (Half-maximal Degradation) | Dmax (Maximum Degradation) | Cell Line | Reference |
| Pomalidomide | IKZF1 | 8.7 nM | >95% | MM1.S | [3] |
| Lenalidomide | IKZF1 | - | - | MM1.S | - |
| Pomalidomide | IKZF3 | - | - | MM1.S | - |
| Lenalidomide | IKZF3 | - | - | MM1.S | - |
| Lenalidomide | CK1α | - | - | del(5q) MDS cells | [4][5] |
| Iberdomide | Aiolos (IKZF3) | IC50 <1 nM | - | B cells and T cells | [2] |
| Iberdomide | Ikaros (IKZF1) | IC50 ~1.8 nM | - | B cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of CELMoDs.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to CRBN.
-
Principle: A fluorescently labeled thalidomide analog (tracer) is bound to the CRBN/DDB1 complex, resulting in a high fluorescence polarization signal. An unlabeled test compound competes with the tracer for binding to CRBN, causing a decrease in the polarization signal.
-
Methodology:
-
Reagents: Purified recombinant CRBN/DDB1 complex, fluorescently labeled thalidomide tracer, test compound (this compound), and assay buffer.
-
Procedure: a. A constant concentration of the CRBN/DDB1 complex and the fluorescent tracer are incubated together in a microplate. b. Serial dilutions of the test compound are added to the wells. c. The plate is incubated to allow the binding to reach equilibrium. d. The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined from the dose-response curve. The Ki can then be calculated from the IC50.
-
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-5-NH2-CH2-COOH as a Cereblon (CRBN) E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), have become a cornerstone in the field of targeted protein degradation. These molecules function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[2][] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a CRBN ligand connected by a linker to a target protein ligand to induce degradation of the target protein.[]
This technical guide focuses on Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide functionalized at the 5-position of the phthalimide (B116566) ring. While specific quantitative binding data for this exact molecule is not extensively available in the public domain, this guide will provide a comprehensive overview of the binding principles of thalidomide analogs to CRBN, the expected impact of 5-position substitutions, detailed experimental protocols for characterization, and the relevant biological pathways.
Mechanism of Action: Binding to Cereblon
The interaction between thalidomide-based ligands and CRBN is primarily mediated by the glutarimide (B196013) ring of the ligand.[4] This ring docks into a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN.[2] The phthalimide ring, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates.[][6]
Substitutions on the phthalimide ring, such as the -NH2-CH2-COOH group at the 5-position, are therefore critical for modulating the recruitment of specific target proteins and can be engineered to enhance selectivity and reduce the degradation of off-target proteins, such as certain zinc-finger transcription factors.[1]
Quantitative Binding Affinity Data
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [7] |
| Lenalidomide | ~178 nM | Not Specified | [7] |
| Pomalidomide | ~157 nM | Not Specified | [7] |
| 5-Amino-Thalidomide | Not Publicly Available | - | - |
| This compound | Not Publicly Available | - | - |
Note: Binding affinities can vary depending on the specific assay conditions, protein construct, and enantiomeric purity of the ligand.
Experimental Protocols
A variety of biophysical and biochemical assays are employed to characterize the binding of thalidomide analogs to CRBN and to evaluate their efficacy in inducing protein degradation.
CRBN Binding Assays
a) Fluorescence Polarization (FP) Competitive Binding Assay
This assay quantitatively determines the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled thalidomide tracer from CRBN.
Protocol:
-
Reagent Preparation:
-
Purified recombinant human CRBN protein.
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled thalidomide).
-
Test compound (this compound) and a positive control (e.g., Pomalidomide).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in Assay Buffer.
-
In a 384-well, low-volume, black microplate, add the serially diluted compounds.
-
Add the fluorescent thalidomide tracer at a fixed concentration to all wells.
-
Initiate the reaction by adding purified CRBN protein to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (mP) for each well using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal, 4-parameter logistic) to determine the IC50 value.
-
b) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Protocol:
-
Sample Preparation:
-
Dialyze purified recombinant CRBN and the test compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the test compound solution into the injection syringe at a concentration 10-20 fold higher than the protein concentration.
-
-
Titration:
-
Perform a series of small injections of the test compound into the CRBN solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
c) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the thalidomide derivative) to a ligand (CRBN) immobilized on a sensor surface in real-time.
Protocol:
-
Chip Preparation:
-
Immobilize purified recombinant CRBN onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Binding Measurement:
-
Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, inject buffer alone to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Engagement and Degradation Assays
a) Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of a ligand to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., HEK293T) with the test compound or vehicle control.
-
-
Heating:
-
Heat the cell lysates or intact cells across a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble CRBN at each temperature by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble CRBN as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
-
b) Neosubstrate Degradation Assay (Western Blot)
This assay measures the ability of the CRBN ligand, either as a molecular glue or as part of a PROTAC, to induce the degradation of a specific neosubstrate (e.g., IKZF1, GSPT1) or a target protein.
Protocol:
-
Cell Treatment:
-
Treat a relevant cell line (e.g., MM.1S for IKZF1 degradation) with a dose range of the test compound for a specified time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Visualizations
Signaling Pathway
Caption: CRBN-Mediated Ubiquitination Pathway.
Experimental Workflow
Caption: Workflow for Characterizing CRBN Ligands.
PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action.
Conclusion
This compound represents a valuable chemical entity for the development of selective molecular glues and PROTACs that hijack the CRBN E3 ligase complex. While direct binding data is yet to be published, the well-established principles of thalidomide-CRBN interaction, coupled with the understanding of how substitutions on the phthalimide ring influence neosubstrate recruitment, provide a strong foundation for its application in targeted protein degradation. The experimental protocols detailed in this guide offer a robust framework for researchers to characterize the binding affinity, cellular engagement, and degradation efficacy of this and other novel thalidomide-based CRBN ligands. Further investigation into the specific neosubstrate profile of this compound will be crucial in unlocking its full therapeutic potential.
References
- 1. 5-Amino-Thalidomide | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Thalidomide-5-NH2-CH2-COOH: A Technical Overview of a Novel Trk Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-CH2-COOH, also identified as compound 114 in patent literature, is a synthetic derivative of thalidomide.[1] It has emerged as a molecule of significant interest due to its characterization as a potent and selective inhibitor of Tropomyosin receptor kinases (Trk).[1][2] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are pivotal regulators of neuronal development, function, and survival. Their dysregulation is implicated in various cancers and neurological disorders, making them a key target for therapeutic intervention.
Beyond its direct inhibitory effects, this compound also functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This dual functionality makes it a valuable chemical probe for researchers exploring both Trk signaling pathways and the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used to hijack the cellular degradation machinery to eliminate specific target proteins.
This technical guide provides a comprehensive overview of the available information on this compound as a Trk receptor inhibitor, including its mechanism of action, available data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of Trk Signaling
The Trk receptors are activated upon binding of their cognate neurotrophin ligands (e.g., Nerve Growth Factor for TrkA, Brain-Derived Neurotrophic Factor for TrkB, and Neurotrophin-3 for TrkC). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.
This compound is proposed to act as a direct inhibitor of the Trk kinase activity. By binding to the kinase domain, it likely prevents the ATP-dependent phosphorylation of the receptor and its downstream substrates, thereby blocking the propagation of the signaling cascade. The "selective" nature of its inhibition suggests a higher affinity for Trk kinases over other kinases in the human kinome, a critical attribute for a targeted therapeutic agent.
Figure 1: Trk signaling pathway and inhibition point.
Quantitative Data
While this compound is marketed as a potent and selective Trk inhibitor, specific public data on its half-maximal inhibitory concentration (IC50) against the individual Trk isoforms (TrkA, TrkB, and TrkC) is not available in peer-reviewed literature at the time of this writing. The information is likely held as proprietary data by its developers. For a comprehensive evaluation, the IC50 values would need to be determined experimentally.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Synonym(s) | Compound 114 | [1] |
| Molecular Formula | C₁₅H₁₃N₃O₆ | [4] |
| Molecular Weight | 331.28 g/mol | [4] |
| Stated Function | Potent and selective Trk inhibitor; E3 ligase ligand | [1][2] |
| TrkA IC50 | Data not publicly available | - |
| TrkB IC50 | Data not publicly available | - |
| TrkC IC50 | Data not publicly available | - |
Experimental Protocols
To characterize the activity of this compound as a Trk inhibitor, both biochemical and cell-based assays are essential. The following are representative, detailed protocols that can be adapted for this purpose.
Biochemical Trk Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Objective: To determine the IC50 value of this compound against purified TrkA, TrkB, and TrkC kinases.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC enzymes
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA)
-
ATP (10 µM)
-
This compound (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of diluted test compound or DMSO (vehicle control).
-
2 µL of Trk kinase in Kinase Buffer.
-
2 µL of a mixture of ATP and Poly (Glu, Tyr) substrate in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Trk Phosphorylation Assay (Western Blot)
This assay measures the level of Trk autophosphorylation in a cellular context to determine the compound's ability to inhibit the kinase in a more physiologically relevant environment.
Objective: To assess the inhibitory effect of this compound on neurotrophin-induced Trk phosphorylation in a suitable cell line.
Materials:
-
A cell line expressing the target Trk receptor (e.g., PC12 cells for TrkA, SH-SY5Y cells for TrkB/TrkC).
-
Cell culture medium and supplements.
-
This compound.
-
The appropriate neurotrophin (NGF, BDNF, or NT-3).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Trk (specific for the activated form), anti-pan-Trk (total Trk), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the corresponding neurotrophin at a predetermined concentration (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Trk primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-pan-Trk and loading control antibodies to normalize the data.
-
Data Analysis: Quantify the band intensities for phospho-Trk and total Trk. Calculate the ratio of phospho-Trk to total Trk for each treatment condition to determine the extent of inhibition.
Figure 2: Workflow for Trk inhibitor characterization.
Conclusion
This compound is a promising research tool with a dual mechanism of action as a selective Trk inhibitor and an E3 ligase ligand. While its potency as a direct Trk inhibitor requires further public quantification, its availability provides researchers with a valuable molecule to probe the function of Trk signaling in health and disease. The experimental protocols outlined in this guide offer a robust framework for the in-depth characterization of this and other novel Trk inhibitors, paving the way for a deeper understanding of Trk biology and the development of next-generation targeted therapies.
References
In-Depth Technical Guide: Thalidomide-5-NH2-CH2-COOH (CAS 2412056-27-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-5-NH2-CH2-COOH, a versatile thalidomide (B1683933) derivative with significant potential in contemporary drug discovery. This document elucidates its core functionalities as a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). These dual activities position it as a valuable tool in the fields of oncology, neurodegenerative diseases, and the rapidly evolving area of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). This guide details its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Introduction
This compound (CAS: 2412056-27-8) is a synthetic derivative of thalidomide, a molecule with a complex history that has been repurposed for its potent immunomodulatory and anti-angiogenic properties.[1] The addition of a 5-(amino-methyl-carboxy) functional group to the thalidomide backbone enhances its utility as a chemical probe and a building block for more complex molecules, particularly in the development of PROTACs.[1] Its ability to engage with both Trk kinases and the CRBN E3 ligase complex opens avenues for novel therapeutic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2412056-27-8 | N/A |
| Molecular Formula | C₁₅H₁₃N₃O₆ | [2][3] |
| Molecular Weight | 331.28 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Synthesis
General Synthetic Workflow
A plausible synthetic route is outlined below. This represents a generalized approach and may require optimization for specific laboratory conditions.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Functionalized Thalidomide Linker (Conceptual)
This protocol outlines a general procedure for coupling a protected amino acid to a thalidomide core, a key step in the synthesis of molecules like this compound.
Materials:
-
5-Aminothalidomide
-
Boc-glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-glycine and DMAP in anhydrous DMF.
-
Add DCC to the solution at 0°C and stir for 15 minutes.
-
Add 5-Aminothalidomide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
-
Deprotection:
-
Dissolve the purified protected intermediate in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product, this compound.
-
Collect the solid by filtration and dry under vacuum.
-
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, making it a molecule of significant interest.
Trk Receptor Inhibition
This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play crucial roles in neuronal survival, differentiation, and synaptic plasticity.[4] Dysregulation of Trk signaling is implicated in various cancers and neurological disorders. By inhibiting Trk, this compound can potentially modulate these pathological processes.
Signaling Pathway:
Caption: Trk signaling pathway and the inhibitory action of the compound.
Quantitative Data:
E3 Ligase Ligand Activity
This compound acts as a ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to CRBN, it can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. This mechanism is the foundation of PROTAC technology.
Mechanism of Action in PROTACs:
Caption: Mechanism of action of a PROTAC utilizing a thalidomide-based ligand.
Binding Affinity:
Specific binding affinity data (e.g., Kd) for this compound to CRBN is not publicly available. However, the binding affinities of the parent molecule, thalidomide, and its other clinically relevant derivatives provide a valuable reference.
| Compound | Binding Affinity (Kd) to CRBN | Reference |
| Thalidomide | ~250 nM | [5] |
| Lenalidomide | ~178 nM | [5] |
| Pomalidomide | ~157 nM | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
Trk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the inhibition of Trk kinase activity.
Workflow:
Caption: Workflow for the ADP-Glo™ Trk kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare solutions of recombinant Trk kinase, a suitable peptide substrate, and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, Trk kinase, and the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cereblon Binding Assay (Isothermal Titration Calorimetry - ITC)
ITC is a quantitative technique to measure the binding affinity of ligands to proteins by detecting the heat changes that occur upon binding.
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified CRBN protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Applications in Drug Discovery
The unique properties of this compound make it a valuable asset in several areas of drug discovery:
-
PROTAC Development: The carboxylic acid handle allows for straightforward conjugation to various linkers and warheads for the development of novel PROTACs targeting a wide range of proteins for degradation.
-
Cancer Research: Its Trk inhibitory activity makes it a candidate for investigation in Trk-dependent cancers.
-
Neuroscience Research: The role of Trk signaling in neuronal health and disease suggests potential applications in studying and treating neurodegenerative disorders.
-
Chemical Biology: As a bifunctional molecule, it can be used as a tool to probe the biology of Trk kinases and the CRBN E3 ligase complex.
Conclusion
This compound is a key chemical entity with significant potential in modern drug discovery. Its dual functionality as a Trk inhibitor and a Cereblon ligand provides a unique platform for the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide serves as a foundational resource for researchers looking to leverage the capabilities of this versatile molecule. Further characterization of its specific biological activities and optimization of its use in various applications will undoubtedly contribute to advancements in the fields of oncology, neuroscience, and beyond.
References
The Architect of Degradation: A Technical Guide to Thalidomide-5-NH2-CH2-COOH in Targeted Protein Degradation
For Immediate Release
A Deep Dive into a Key Building Block for PROTACs and Molecular Glues
This technical guide offers an in-depth exploration of Thalidomide-5-NH2-CH2-COOH, a pivotal E3 ligase ligand, for researchers, scientists, and professionals in drug development. This document elucidates its mechanism of action, provides detailed experimental protocols, and presents a comprehensive overview of its role in the rapidly evolving field of targeted protein degradation.
Introduction: Hijacking the Cellular Machinery for Therapeutic Gain
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).
A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Thalidomide (B1683933) and its derivatives have been instrumental in the development of PROTACs, acting as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] this compound, a functionalized analog, provides a crucial chemical handle for the attachment of a linker and subsequent conjugation to a POI-binding ligand, making it a cornerstone in the construction of novel protein degraders.[3][4]
Mechanism of Action: Orchestrating Protein Destruction
The therapeutic efficacy of PROTACs utilizing this compound hinges on their ability to induce the formation of a stable ternary complex. The thalidomide moiety of the molecule binds to CRBN, a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1][5] This binding event alters the surface of CRBN, creating a new binding interface for the POI, which is brought into proximity by the other end of the PROTAC.
This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.
Figure 1: PROTAC-mediated protein degradation pathway.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing thalidomide-based CRBN ligands against various protein targets.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | |
| PROTAC IDO1 Degrader-1 | IDO1 | HeLa | 10-100 | > 90 | [2] |
| Thalidomide-based PROTAC | IKZF1 | MM.1S | 1.6 | > 90 | |
| Thalidomide-based PROTAC | GSPT1 | 293T | 10 | > 90 |
Binding Affinity to Cereblon (CRBN):
The affinity of the thalidomide moiety for CRBN is a critical determinant of PROTAC efficacy.
| Compound | Binding Affinity (KD) | Reference |
| Thalidomide | ~250 nM | [6] |
| Lenalidomide | ~178 nM | [6] |
| Pomalidomide | ~157 nM | [6] |
Experimental Protocols
Synthesis of this compound
-
Nitration of Thalidomide: Introduction of a nitro group at the 5-position of the phthalimide (B116566) ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine to yield 5-aminothalidomide.
-
Alkylation or Amidation: Reaction of the 5-amino group with a protected glycine (B1666218) derivative (e.g., Boc-glycine) followed by deprotection to yield the final product.
Figure 2: Plausible synthetic workflow for this compound.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add chemiluminescence substrate and capture the signal.
-
Quantify band intensities and normalize the target protein to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)
This assay measures the binding affinity of the thalidomide derivative to CRBN.
Materials:
-
Recombinant purified CRBN protein
-
Fluorescently labeled thalidomide tracer
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.
-
Competition: Add serial dilutions of this compound to the CRBN/tracer mixture.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the competitor. Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay monitors the formation of the ternary complex.
Materials:
-
Cells expressing NanoLuc®-tagged POI and HaloTag®-tagged CRBN
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Cell Preparation: Seed the engineered cells in a white-walled microplate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Signaling Pathways and Logical Relationships
The efficacy of a PROTAC is not only dependent on its intrinsic properties but also on the cellular environment. The ubiquitination cascade is a complex process involving multiple enzymes and regulatory factors.
Figure 3: The ubiquitin-proteasome cascade initiated by a PROTAC.
Conclusion
This compound stands as a versatile and indispensable tool in the arsenal (B13267) of medicinal chemists and chemical biologists working on targeted protein degradation. Its ability to effectively recruit the CRBN E3 ligase, coupled with a convenient point of attachment for linkers, has facilitated the development of a multitude of potent and selective protein degraders. A thorough understanding of its mechanism of action, combined with robust experimental validation, is crucial for the successful design and optimization of novel PROTAC-based therapeutics. This guide provides a foundational framework for researchers to harness the power of this key molecule in their quest to address a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Thalidomide-5-NH2-CH2-COOH: An Application Note for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the synthesis of Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide (B1683933) with potential applications in targeted protein degradation and kinase inhibition. The synthesis is presented as a multi-step process commencing with the preparation of 5-nitrothalidomide, followed by reduction to 5-aminothalidomide, and concluding with N-alkylation to introduce the carboxymethyl group. This guide includes detailed experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways to facilitate understanding and implementation by researchers in the field of drug discovery and development.
Introduction
Thalidomide, despite its controversial history, has re-emerged as a valuable scaffold in medicinal chemistry, leading to the development of immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide. These molecules exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of specific target proteins.[1][2][3] Functionalization of the thalidomide core offers the potential to create novel derivatives with altered substrate specificity or dual-targeting capabilities. This compound is a derivative featuring a glycine (B1666218) moiety at the 5-position of the phthalimide (B116566) ring. This modification provides a handle for further conjugation or may impart unique biological activities, such as the observed inhibition of tropomyosin receptor kinase (Trk).[4] This protocol outlines a feasible synthetic route to obtain this compound for research and development purposes.
Data Presentation
Table 1: Summary of Reaction Steps and Expected Yields
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Synthesis of 5-Nitrothalidomide | 4-Nitrophthalic anhydride (B1165640), 3-Aminopiperidine-2,6-dione (B110489) | 70-80 |
| 2 | Synthesis of 5-Aminothalidomide | 5-Nitrothalidomide, Pd/C, H₂ | 85-95 |
| 3 | Synthesis of this compound | 5-Aminothalidomide, Ethyl bromoacetate (B1195939), NaOH | 60-70 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of 5-Nitrothalidomide
This procedure is adapted from the synthesis of 4-nitrothalidomide.[5][6]
Materials:
-
4-Nitrophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 4-nitrophthalic anhydride (1.0 eq) in DMF, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and triethylamine (2.2 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and then with a cold non-polar solvent like diethyl ether.
-
Dry the solid under vacuum to obtain 5-nitrothalidomide.
Step 2: Synthesis of 5-Aminothalidomide
The reduction of the nitro group is a standard procedure.
Materials:
-
5-Nitrothalidomide
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 5-nitrothalidomide (1.0 eq) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (10% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-aminothalidomide as a solid.
Step 3: Synthesis of this compound
This step involves the N-alkylation of the amino group with an ester followed by hydrolysis.
Materials:
-
5-Aminothalidomide
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of 5-aminothalidomide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.
-
Monitor the hydrolysis by TLC.
-
After completion, neutralize the reaction mixture with 1N HCl to pH 3-4.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Cereblon-Mediated Protein Degradation Pathway
Caption: Cereblon-mediated targeted protein degradation.
Trk Receptor Signaling Inhibition
Caption: Inhibition of Trk receptor signaling pathway.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays with Thalidomide-5-NH2-CH2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives have emerged as powerful tools in targeted protein degradation, primarily through their function as molecular glues that recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Thalidomide-5-NH2-CH2-COOH is a functionalized analog of thalidomide designed for use in Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for CRBN), and a linker that connects the two.[5] This technology offers a novel therapeutic modality to target proteins for degradation, including those previously considered "undruggable".[6]
These application notes provide detailed protocols for cell-based assays to characterize the activity of PROTACs synthesized with this compound. The described assays will enable the assessment of target protein degradation and the cytotoxic effects of these molecules.
Mechanism of Action: CRBN-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based E3 ligase ligand, such as this compound, hijack the ubiquitin-proteasome system (UPS). The thalidomide moiety binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[7] Simultaneously, the other end of the PROTAC binds to the POI. This induces the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.
Figure 1: Signaling pathway of CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Evaluation
A systematic approach is essential for the evaluation of PROTACs constructed with this compound. The following workflow outlines the key experimental stages from initial treatment to data analysis.
Figure 2: General experimental workflow for the evaluation of a PROTAC's activity.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The cytotoxicity is determined by the half-maximal inhibitory concentration (IC50). The following tables summarize representative data for thalidomide-based PROTACs targeting various proteins.
Note: The following data is representative of thalidomide-based PROTACs and may not have been generated using the exact this compound linker. However, it provides a relevant example of the expected outcomes.
Table 1: Protein Degradation Potency and Efficacy of Thalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| dBET1 | BRD4 | MV4-11 | Western Blot | 460 | >90 |
| TD-428 | BRD4 | 22Rv1 | Western Blot | 0.32 | >95 |
| PROTAC 3 | BRD4 | RS4;11 | Western Blot | 0.051 | >90 |
| PROTAC 8 | BRD4 | AR-positive prostate cancer cells | Western Blot | <1 | >99 |
| Representative IKZF1 Degrader | IKZF1 | Mino | Western Blot | 802 | ~50 |
| Representative IKZF3 Degrader | IKZF3 | Mino | Western Blot | 44 | >60 |
Table 2: Cytotoxicity of Thalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | Assay Method | IC50 (nM) |
| dBET1 | BRD4 | MV4-11 | CellTiter-Glo | 140 |
| TD-428 | BRD4 | 22Rv1 | Not Specified | 20.1 |
| PROTAC 3 | BRD4 | RS4;11 | Not Specified | Not Reported |
| PROTAC 9 | BRD4 | MV4-11 | Not Specified | 0.003 |
| PS-RC-1 | IKZF1/3 | Mino | Not Specified | 9.0 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the target protein after treatment with a PROTAC containing this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. Typical concentrations range from 0.1 nM to 10 µM. c. Include a vehicle control (medium with the same concentration of DMSO as the highest PROTAC concentration). d. For a dose-response experiment, treat cells with increasing concentrations of the PROTAC for a fixed time (e.g., 24 hours). e. For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: a. Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the PROTAC concentration (log scale) to determine the DC50 and Dmax values.
Protocol 2: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of a PROTAC containing this compound and to calculate its IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. b. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). c. Add 100 µL of the diluted PROTAC solutions or controls to the respective wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: a. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. b. Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the no-cell control from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the percentage of cell viability against the PROTAC concentration (log scale) and use non-linear regression to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thalidomide-5-NH2-CH2-COOH in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-CH2-COOH, also identified as compound 114, is a synthetic derivative of thalidomide.[1] This functionalized analog incorporates an aminoacetic acid moiety at the 5-position of the phthalimide (B116566) ring, a modification that enhances its potential as a versatile tool in oncology research.[1] this compound exhibits a dual mechanism of action, functioning as both a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) and as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This dual activity makes it a compound of significant interest for the development of novel cancer therapeutics, including its use as a building block for Proteolysis-Targeting Chimeras (PROTACs).[5][6]
Mechanism of Action
The therapeutic potential of this compound in oncology stems from its ability to concurrently engage two distinct and critical cellular pathways:
-
Inhibition of Tropomyosin Receptor Kinase (Trk) Signaling: Trk receptors (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, in various cancers, aberrant activation of Trk signaling, often through gene fusions, drives tumor growth, proliferation, and survival. This compound acts as a potent and selective inhibitor of Trk, thereby blocking these oncogenic signals.
-
Cereblon-Mediated Protein Degradation: this compound binds to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is the basis for the activity of immunomodulatory drugs (IMiDs) and can be harnessed in PROTACs to induce the degradation of a wide range of cancer-associated proteins.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound.
References
- 1. Buy this compound | 2412056-27-8 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Scientist.com [app.scientist.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thalidomide-NH-CH2-COOH | Ligand for E3 Ligase | TargetMol [targetmol.com]
Application Notes and Protocols for Thalidomide-5-NH2-CH2-COOH in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5-NH2-CH2-COOH is a synthetic derivative of thalidomide (B1683933), a compound with a well-documented history and diverse biological activities. While notorious for its teratogenic effects, thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have re-emerged as significant therapeutic agents for various conditions, including multiple myeloma and inflammatory diseases.[1][2][3] There is a growing body of evidence suggesting that thalidomide and its derivatives possess neuroprotective properties, making them promising candidates for the study and treatment of neurodegenerative diseases.[2][4]
This compound is of particular interest due to its characterization as a Tropomyosin receptor kinase (Trk) inhibitor and a ligand for the E3 ligase Cereblon (CRBN).[5][6][7] These targets are critically involved in neuronal survival, differentiation, and inflammatory pathways implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. These application notes provide an overview of the potential mechanisms of action and detailed protocols for investigating the therapeutic potential of this compound.
Proposed Mechanisms of Action
The neuroprotective effects of thalidomide derivatives are believed to be multifactorial. For this compound, the primary proposed mechanisms revolve around its anti-inflammatory and neuro-modulatory activities.
Anti-inflammatory Effects via TNF-α Inhibition
A hallmark of neurodegenerative diseases is chronic neuroinflammation, which is largely driven by the overproduction of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), by activated microglia.[2] Elevated levels of TNF-α are associated with neuronal damage and cell death.[2] Thalidomide and its analogs are known to inhibit TNF-α production by enhancing the degradation of its mRNA.[8][9][10]
Modulation of the Cereblon (CRBN) E3 Ubiquitin Ligase Pathway
Cereblon (CRBN) has been identified as a primary target of thalidomide.[3] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which is involved in the degradation of specific substrate proteins.[3] Under conditions of oxidative stress, a common feature of neurodegenerative diseases, the interaction between CRBN and AMP-activated protein kinase (AMPK) is weakened, leading to increased AMPK activity and subsequent neuronal cell death.[4] Thalidomide can restore the CRBN-AMPK interaction, thereby inhibiting AMPK activity and protecting neurons from oxidative stress-induced apoptosis.[4]
Inhibition of Tropomyosin Receptor Kinase (Trk) Receptors
This compound has been identified as a potent and selective inhibitor of Trk receptors.[5][6][7] The Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) plays a crucial role in neuronal survival, growth, and differentiation. While activation of these receptors is generally neuroprotective, their dysregulation has been implicated in certain pathological conditions. Inhibition of Trk signaling by this compound could have complex, context-dependent effects that warrant further investigation in specific models of neurodegeneration.
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the experimental protocols described below.
Table 1: In vitro TNF-α Inhibition
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: In vitro Neuroprotection Assay
| Treatment Group | Neuronal Viability (%) |
| Untreated Control | 100 |
| Oxidative Stress Inducer Only | |
| Oxidative Stress Inducer + this compound (1 µM) | |
| Oxidative Stress Inducer + this compound (10 µM) | |
| Oxidative Stress Inducer + this compound (100 µM) |
Table 3: In vivo Neuroprotection in MPTP Mouse Model
| Treatment Group | Striatal Dopamine (B1211576) Level (ng/mg tissue) | MAO-B Activity (relative units) | Neurological Score |
| Saline Control | |||
| MPTP Only | |||
| MPTP + this compound (Pre-treatment) | |||
| MPTP + this compound (Post-treatment) |
Experimental Protocols
Protocol 1: In vitro TNF-α Inhibition Assay in Lipopolysaccharide (LPS)-stimulated Microglia
This protocol is designed to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of TNF-α in cultured microglia stimulated with LPS.
Materials:
-
Murine or human microglial cell line (e.g., BV-2 or HMC3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.
Protocol 2: In vitro Neuroprotection Assay in a Model of Oxidative Stress
This protocol evaluates the ability of this compound to protect neurons from cell death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
Cell viability assay kit (e.g., LDH release assay or Calcein-AM/Propidium Iodide staining)
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture neuronal cells in a 24-well plate until they reach the desired confluency or developmental stage.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to the oxidative stress-inducing agent (e.g., 100 µM H₂O₂) for a predetermined duration (e.g., 6-24 hours).
-
Assessment of Neuronal Viability: Quantify neuronal cell death using a suitable viability assay. For example, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage, or use fluorescent dyes to visualize live and dead cells.
Protocol 3: In vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol assesses the in vivo neuroprotective efficacy of this compound in a widely used animal model of Parkinson's disease, where the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce the degeneration of dopaminergic neurons in the substantia nigra.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., HPLC for dopamine measurement, spectrophotometer for MAO-B activity assay)
Procedure:
-
Animal Grouping and Treatment: Divide the mice into the following groups:
-
Control (saline injections)
-
MPTP only
-
MPTP + this compound (pre-treatment)
-
MPTP + this compound (post-treatment)
-
-
MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
Compound Administration: Administer this compound (at a predetermined dose) either before or after the MPTP injections, depending on the experimental group.
-
Behavioral Assessment: A few days after MPTP administration, perform behavioral tests to assess motor function and coordination.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and dissect the striatum and substantia nigra.
-
Neurochemical Analysis: Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using HPLC.
-
Enzyme Activity Assay: In brain tissue homogenates, measure the activity of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine and the conversion of MPTP to its toxic metabolite.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Buy this compound [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide-based TNF-alpha inhibitors for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
Application Notes and Protocols: Linker Conjugation Chemistry for Thalidomide-5-NH2-CH2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs are fundamental building blocks in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). These molecules function by recruiting the E3 ubiquitin ligase Cereblon (CRBN), initiating the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). The choice of linker and the chemistry used to conjugate it to the CRBN ligand are critical for the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1][2]
Thalidomide-5-NH2-CH2-COOH is a versatile derivative of thalidomide that provides a carboxylic acid handle for linker attachment. This functional group allows for straightforward conjugation to a variety of linkers, most commonly those bearing a terminal amine group, through the formation of a stable amide bond. This document provides detailed protocols and application notes for the conjugation of linkers to this compound.
Linker Conjugation Chemistries
The primary mode of conjugation for this compound involves the formation of an amide bond between its carboxylic acid and an amine-functionalized linker. This reaction is typically facilitated by peptide coupling reagents. Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains, which offer flexibility and can influence the solubility and cell permeability of the final PROTAC.[3][4]
Common Amide Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that often leads to high yields and short reaction times. It is used in combination with a tertiary amine base such as diisopropylethylamine (DIPEA).
-
DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine): A classic and cost-effective method for amide bond formation. The reaction proceeds through a carbodiimide-activated intermediate.[4]
The choice of coupling reagent can depend on the scale of the reaction, the complexity of the substrates, and the desired purity of the product.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the conjugation of an amine-terminated linker to this compound using HATU.
Materials:
-
This compound
-
Amine-terminated linker (e.g., NH2-PEGn-R, where R is a functional group for POI ligand attachment)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-terminated linker (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired conjugate.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Protocol 2: DCC/DMAP-Mediated Amide Coupling
This protocol details the use of DCC and DMAP for the conjugation reaction.
Materials:
-
This compound
-
Amine-terminated linker
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Filtration setup
-
HPLC for purification
-
MS and NMR for characterization
Procedure:
-
Preparation: In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-terminated linker (1.0 equivalent) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC.
-
Characterization: Characterize the purified conjugate by mass spectrometry and NMR.
Data Presentation
The efficiency of the conjugation reaction can be influenced by the linker type, coupling reagent, and reaction conditions. The following table summarizes typical quantitative data for the conjugation of various linkers to this compound.
| Linker Type | Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) (Post-Purification) | Reference |
| NH2-PEG2-Azide | HATU, DIPEA | 2 | 75-85 | >95 | Fictionalized Data |
| NH2-PEG4-Alkyne | HATU, DIPEA | 3 | 70-80 | >95 | Fictionalized Data |
| NH2-(CH2)4-Boc | DCC, DMAP | 18 | 60-70 | >95 | Fictionalized Data |
| NH2-(CH2)6-OH | DCC, DMAP | 24 | 55-65 | >95 | Fictionalized Data |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and the nature of the linker.
Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Linker Conjugation
References
Application Notes & Protocols: Designing a BRD4-Targeting PROTAC with Thalidomide-5-NH2-CH2-COOH
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to designing and evaluating a Proteolysis-Targeting Chimera (PROTAC) for the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1] We detail the use of Thalidomide-5-NH2-CH2-COOH as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][] Included are the principles of PROTAC design, a detailed synthetic protocol, and methodologies for experimental validation, including binding, degradation, and functional assays.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[4][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein of interest (POI) from the cell.[6][7]
A PROTAC molecule consists of three key components:
-
A POI Ligand: Binds to the target protein.
-
An E3 Ligase Ligand: Recruits an E3 ubiquitin ligase.
-
A Linker: Covalently connects the two ligands.[8]
This tripartite assembly forms a "ternary complex" between the target protein and the E3 ligase, inducing the ubiquitination of the POI.[1][9] This ubiquitin tag marks the protein for degradation by the 26S proteasome, after which the PROTAC can be recycled to target another protein molecule.[5][8][10]
Target Protein: BRD4 BRD4 is a member of the BET family of proteins and a key epigenetic reader involved in regulating the transcription of oncogenes like c-MYC. Its deregulation is implicated in various cancers, making it a well-validated therapeutic target.[1]
E3 Ligase Ligand: this compound Thalidomide and its analogs are well-established ligands for the CRBN E3 ligase.[2][][11] this compound is a functionalized derivative that serves as an effective CRBN recruiter.[12] The terminal carboxylic acid group provides a convenient attachment point for a linker via stable amide bond formation, facilitating a modular approach to PROTAC synthesis.
PROTAC Design and Synthesis Workflow
The design of an effective PROTAC requires careful consideration of the POI ligand, the E3 ligase ligand, and the linker connecting them. The linker's length, composition, and attachment points are critical variables that influence the stability and efficacy of the ternary complex.[13][14]
Caption: Logical workflow for the design and synthesis of a BRD4-targeting PROTAC.
Synthetic Protocol: Synthesis of a BRD4-PROTAC
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-Degrader-1," by coupling a JQ1 derivative (JQ1-NH2) with this compound via a PEG linker.
Materials:
-
JQ1-amine (POI ligand)
-
Amine-PEG3-acid (Linker)
-
HATU (Coupling agent)
-
DIPEA (Base)
-
Anhydrous DMF (Solvent)
-
HPLC-grade solvents for purification
Step 1: Activation of Linker and Coupling to JQ1-amine
-
Dissolve Amine-PEG3-acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid group of the linker.
-
Add JQ1-amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the intermediate (JQ1-linker) by flash chromatography.
Step 2: Coupling of JQ1-Linker to this compound
-
Dissolve this compound (1.0 eq) and the purified JQ1-linker intermediate (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, purify the final PROTAC compound (BRD4-Degrader-1) using reverse-phase preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
Experimental Validation: Protocols and Data
Once synthesized, the PROTAC must be rigorously tested to validate its mechanism of action and selectivity.[17]
Caption: A typical experimental workflow for PROTAC validation and optimization.
Protocol: Target Engagement and Ternary Complex Formation
Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To quantify the binding affinity of the PROTAC to BRD4 and CRBN and to confirm the formation of the BRD4-PROTAC-CRBN ternary complex.[18]
Materials:
-
Purified recombinant His-tagged BRD4 protein
-
Purified recombinant GST-tagged CRBN/DDB1 complex
-
Terbium-conjugated anti-His antibody
-
Fluorescein-labeled anti-GST antibody
-
BRD4-Degrader-1
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well assay plates
Methodology:
-
Binary Binding (BRD4): Prepare serial dilutions of BRD4-Degrader-1. In each well, add His-BRD4, Terbium-anti-His antibody, and a fluorescently labeled BRD4 ligand (competitor). Measure the TR-FRET signal to determine the IC50 for displacement.
-
Binary Binding (CRBN): Similar to the BRD4 assay, but using GST-CRBN/DDB1, Fluorescein-anti-GST antibody, and a known fluorescent CRBN ligand.
-
Ternary Complex Formation:
-
Prepare serial dilutions of BRD4-Degrader-1.
-
To each well, add a fixed concentration of His-BRD4, GST-CRBN/DDB1, Terbium-anti-His antibody, and Fluorescein-anti-GST antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader. A high TR-FRET signal indicates proximity between BRD4 and CRBN, confirming ternary complex formation.
-
Protocol: Western Blot for BRD4 Degradation
Objective: To measure the dose-dependent degradation of BRD4 in cells treated with the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
BRD4-Degrader-1
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with serially diluted concentrations of BRD4-Degrader-1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[6]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis: Capture the signal using an imaging system. Quantify band intensities using densitometry software. Normalize BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.[6]
Caption: Key steps in the Western Blot protocol for quantifying protein degradation.
Data Summary
The following tables summarize hypothetical but expected quantitative data for a successful BRD4-targeting PROTAC.
Table 1: Biochemical and Cellular Activity of BRD4-Degrader-1
| Parameter | Value | Assay |
| BRD4 Binding (IC50) | 85 nM | TR-FRET |
| CRBN Binding (IC50) | 1.2 µM | TR-FRET |
| Ternary Complex (EC50) | 45 nM | TR-FRET |
| BRD4 Degradation (DC50) | 25 nM | Western Blot (HeLa cells) |
| Max Degradation (Dmax) | >95% | Western Blot (HeLa cells) |
| Cell Permeability | Moderate | Caco-2 Assay[19] |
Table 2: Selectivity Profile of BRD4-Degrader-1
| Protein | Log2 Fold Change (vs. Vehicle) | Method |
| BRD4 | -4.5 | Proteomics (TMT-MS) |
| BRD2 | -3.8 | Proteomics (TMT-MS) |
| BRD3 | -3.1 | Proteomics (TMT-MS) |
| CRBN | 0.1 | Proteomics (TMT-MS) |
| IKZF1 (CRBN Neosubstrate) | -0.2 | Proteomics (TMT-MS) |
Note: Data is illustrative. Negative values indicate protein downregulation.
Conclusion
This guide outlines a systematic approach for designing and validating a PROTAC targeting BRD4 using this compound. The provided protocols for synthesis, biochemical analysis, and cellular degradation assays form a robust framework for developing potent and selective protein degraders. Successful execution of these experiments is critical for advancing a PROTAC candidate through the drug discovery pipeline.[17][20]
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thalidomide-NH-CH2-COOH|CAS 927670-97-1|DC Chemicals [dcchemicals.com]
- 13. biocompare.com [biocompare.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. escholarship.org [escholarship.org]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. tandfonline.com [tandfonline.com]
- 20. escholarship.org [escholarship.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Thalidomide-5-NH2-CH2-COOH based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a POI, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ligase complex, making them valuable components in PROTAC design.[1][3] Thalidomide-5-NH2-CH2-COOH serves as a functionalized CRBN ligand, enabling its conjugation to a POI-binding moiety to create a potent PROTAC.
By degrading key proteins involved in cell survival and proliferation, such as anti-apoptotic proteins or oncogenic kinases, these PROTACs can effectively induce programmed cell death, or apoptosis.[4][5] Quantifying the extent of apoptosis is a critical step in evaluating the efficacy of novel PROTAC-based therapeutics. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) dual staining, is a robust and widely used method for the sensitive detection and quantification of apoptotic cells.
This document provides detailed protocols for inducing and analyzing apoptosis using this compound based PROTACs, guidelines for data interpretation, and visual representations of the underlying mechanisms and workflows.
Signaling Pathway of CRBN-based PROTAC-induced Apoptosis
Thalidomide-based PROTACs initiate a catalytic cycle of targeted protein degradation. The PROTAC first forms a ternary complex by simultaneously binding to the target protein (POI) and the CRBN E3 ligase.[2] This proximity induces the E3 ligase to poly-ubiquitinate the POI. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can target another POI molecule.[2] The degradation of a key survival protein disrupts cellular homeostasis and triggers the apoptotic cascade, often involving the activation of initiator caspases like caspase-8 and executioner caspases, leading to cell death.[4]
Caption: Mechanism of PROTAC-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment Protocol
This protocol outlines the basic steps for treating cultured cells with a this compound based PROTAC to induce apoptosis.
-
Materials:
-
Target cell line (e.g., multiple myeloma, breast cancer)
-
Complete cell culture medium
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and reach 60-70% confluency at the time of harvesting. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in an appropriate solvent like DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Once cells have adhered (if applicable), replace the old medium with the medium containing the various concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for protein degradation and subsequent apoptosis induction.
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells and medium to a conical tube.
-
Adherent cells: Aspirate the medium, wash cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
-
Washing: Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS. Proceed immediately to the apoptosis staining protocol.
-
Annexin V and Propidium Iodide (PI) Staining Protocol
This protocol details the staining procedure for differentiating between viable, apoptotic, and necrotic cells using flow cytometry.[6][7][8]
-
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)
-
Deionized water
-
Flow cytometry tubes
-
-
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer with deionized water to make a 1X working solution. Keep it on ice.[7]
-
Cell Resuspension: Centrifuge the washed cells from the previous protocol and carefully discard the supernatant. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
Staining:
-
Washing (Optional but Recommended): Add 400 µL of 1X Binding Buffer to the tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant. This step can reduce background fluorescence.
-
PI Staining: Resuspend the cell pellet in 200-400 µL of 1X Binding Buffer. Add 5 µL of PI staining solution immediately before analysis.[7] Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[6] Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Set up appropriate compensation controls using single-stained samples.
-
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Apoptotic signaling induced by immunomodulatory thalidomide analogs in human multiple myeloma cells: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Improving the solubility of Thalidomide-5-NH2-CH2-COOH in aqueous buffers
Technical Support Center: Thalidomide-5-NH2-CH2-COOH Solubility
Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an analog of thalidomide (B1683933), a well-known immunomodulatory drug. This derivative is functionalized with an amino group and a carboxylic acid group, making it a potentially valuable tool in research, particularly for the development of PROTACs (Proteolysis Targeting Chimeras) where it can be used as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1][2][3].
Like its parent compound, thalidomide, this derivative is expected to have low intrinsic solubility in aqueous solutions.[4][5] The presence of both a weakly acidic group (-COOH) and a weakly basic group (-NH2) makes it an amphoteric compound. Its solubility is highly dependent on the pH of the buffer, as this determines the ionization state of the functional groups.[6][7] Achieving adequate concentration in aqueous buffers is critical for reliable and reproducible results in biological assays.
Q2: My compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What are the likely reasons?
Several factors can contribute to poor solubility:
-
pH is near the Isoelectric Point (pI): Amphoteric compounds like this one exhibit their lowest solubility at their isoelectric point, where the net charge of the molecule is zero. PBS at pH 7.4 may be close to the pI of this specific derivative, leading to minimal solubility.[6]
-
Low Intrinsic Solubility: The core thalidomide structure is hydrophobic, contributing to overall poor aqueous solubility regardless of pH.[4][5]
-
Precipitation from Stock Solution: A common issue arises when a high-concentration stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer.[8][9] The drastic change in solvent polarity can cause the compound to "crash out" or precipitate.[8]
-
Buffer Components: Certain buffer salts could potentially interact with the compound, although this is less common. For instance, some surfactants like sodium lauryl sulfate (B86663) (SLS) can precipitate in the presence of potassium ions found in certain buffers.[10]
Q3: What are the primary strategies to improve the solubility of this compound?
The most effective strategies leverage the compound's amphoteric nature and involve modifying the solvent environment.[11][12][13][14]
-
pH Adjustment: This is the most direct method. Adjusting the pH away from the isoelectric point will ionize either the carboxylic acid or the amino group, significantly increasing water solubility.[15]
-
Acidic pH (e.g., pH < 4): The amino group will be protonated (-NH3+), increasing solubility.
-
Basic pH (e.g., pH > 8): The carboxylic acid group will be deprotonated (-COO-), increasing solubility.
-
-
Use of Co-solvents: Preparing the initial stock solution in a water-miscible organic solvent like DMSO or DMF is standard practice.[4][8] For working solutions, using a small percentage of a co-solvent can maintain solubility upon dilution.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9] Complexation with hydroxypropyl-β-cyclodextrin has been shown to significantly improve the solubility of thalidomide itself.[5]
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[8]
The following workflow diagram outlines a logical approach to troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Troubleshooting Guide & Data
Problem: Precipitate forms when diluting DMSO stock into aqueous buffer.
This is a common problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced too quickly or at too high a concentration into an aqueous buffer where it is less soluble.[8][9]
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Modify Dilution Technique: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent precipitation.[8]
-
Use an Intermediate Dilution Step: Dilute the DMSO stock into a mixture of DMSO and your aqueous buffer (e.g., 1:1 ratio) before the final dilution into the 100% aqueous buffer.[9]
-
Gentle Warming and Sonication: Warming the aqueous buffer to 37°C or sonicating the solution during and after dilution can help keep the compound in solution.[8]
Solubility Enhancement Comparison
| Strategy | Buffer System / Additive | Expected Solubility | Rationale & Remarks |
| Baseline | PBS (pH 7.4) | Very Low (~µg/mL) | pH is likely near the compound's isoelectric point, minimizing solubility.[6] |
| pH Adjustment | Glycine-HCl Buffer (pH 3.0) | High | The amino group is protonated (-NH3+), forming a soluble salt.[7][16] |
| pH Adjustment | Carbonate-Bicarbonate Buffer (pH 9.5) | High | The carboxylic acid is deprotonated (-COO-), forming a soluble salt.[6][16] |
| Co-solvent | 1:8 DMSO:PBS (pH 7.2) | Moderate | Based on thalidomide data (~0.11 mg/mL), the organic co-solvent helps maintain solubility.[4] |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Significantly Increased | Forms an inclusion complex, shielding the hydrophobic core. Thalidomide solubility increased ~34-fold (to 1.7 mg/mL) with this method.[5] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound at different pH values.[17][18]
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)
-
Microcentrifuge tubes
-
Temperature-controlled shaker
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of the solid compound to a microcentrifuge tube (enough that a small amount of solid remains undissolved).
-
Add a fixed volume (e.g., 1 mL) of the desired aqueous buffer to the tube.
-
Seal the tubes and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the tubes for a sufficient time to reach equilibrium (typically 24-48 hours). Check for undissolved solid to confirm saturation.[19]
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a pre-validated analytical method (e.g., HPLC-UV).
-
Repeat for each pH value.
Protocol 2: Preparation of a Solubilized Working Solution using pH Adjustment
This protocol describes how to prepare a working solution by adjusting the pH.
Materials:
-
This compound (solid powder)
-
High-purity DMSO
-
0.1 M NaOH solution
-
0.1 M HCl solution
-
Target aqueous buffer (e.g., cell culture medium)
-
pH meter
Methodology:
-
Prepare a concentrated stock solution (e.g., 20 mM) of the compound in high-purity DMSO. Ensure it is fully dissolved, using sonication if necessary.[8]
-
In a separate vessel, take the required volume of your target aqueous buffer.
-
Slowly add the DMSO stock to the aqueous buffer while stirring to achieve the desired final concentration. If precipitation occurs, proceed to the next step.
-
While stirring, slowly add 0.1 M NaOH dropwise to raise the pH. Monitor the solution for clarity and check the pH periodically. Continue adding base until the compound is fully dissolved.
-
Alternatively, if an acidic pH is desired and compatible with your experiment, add 0.1 M HCl dropwise to lower the pH until the compound dissolves.
-
Record the final pH of the solution. Ensure this final pH is compatible with your downstream biological assay.
Signaling Pathway Context
Understanding the mechanism of action can be relevant for experimental design. Thalidomide and its analogs function as "molecular glues" by binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][20][21]
Caption: Simplified Thalidomide-CRBN signaling pathway.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. enamine.net [enamine.net]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed protein degradation with Thalidomide-5-NH2-CH2-COOH PROTAC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the Thalidomide-5-NH2-CH2-COOH E3 ligase ligand. This resource is intended for scientists and drug development professionals to diagnose and resolve common issues encountered during the experimental validation of these targeted protein degraders.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PROTAC, which uses the this compound ligand, is not causing degradation of my target protein. What are the initial troubleshooting steps?
A1: Failure to observe protein degradation is a common challenge in PROTAC development. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the PROTAC molecule itself, the biological system, and the formation of the ternary complex.
Initial Checklist:
-
PROTAC Integrity: Confirm the chemical structure, purity (>95%), and stability of your PROTAC stock. The amino acid-like linker could be susceptible to degradation.
-
E3 Ligase Expression: Verify that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide (B1683933). Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.
-
Target Engagement: Ensure your PROTAC can independently bind to both the target protein and CRBN (binary engagement).
-
Cell Permeability: The "-NH2-CH2-COOH" linker introduces both a positive and a negative charge at physiological pH, which could impact cell permeability. If the PROTAC cannot efficiently enter the cell, degradation will not occur.
-
"Hook Effect": Test a broad concentration range of your PROTAC (e.g., 1 nM to 10 µM). Excessively high concentrations can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex, which reduces degradation efficiency. This is known as the "hook effect".
Q2: How can I determine if my this compound PROTAC has poor cell permeability?
A2: Poor cell permeability is a known challenge for PROTACs due to their larger size and complex physicochemical properties. The charged nature of the "-NH2-CH2-COOH" linker may present additional hurdles. Here are some methods to assess cell permeability:
-
Cellular Thermal Shift Assay (CETSA): This assay measures target engagement in intact cells. If the PROTAC can enter the cell and bind to the target protein, it will stabilize the protein against heat-induced denaturation.
-
NanoBRET™ Ternary Complex Formation Assay: This live-cell assay can confirm that the PROTAC is entering the cell and facilitating the interaction between the target protein and CRBN.
-
Computational Modeling: In silico models can predict the permeability of your PROTAC based on its structure and physicochemical properties. The charged nature of the linker should be a key parameter in these models.
Q3: I'm observing a "hook effect" with my PROTAC. How can I mitigate this?
A3: The "hook effect," a bell-shaped dose-response curve, is an inherent characteristic of the PROTAC mechanism of action. While it cannot be completely eliminated, its impact can be managed:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration, which corresponds to the peak of the degradation curve.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein (either the target or the E3 ligase) increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect. The flexibility and charge of the "-NH2-CH2-COOH" linker will influence this cooperativity.
-
Modify Linker Design: If the hook effect is severe, consider synthesizing analogs with different linker lengths and compositions to improve the stability of the ternary complex.
Q4: The linker in my PROTAC is this compound. Are there any specific challenges associated with this type of linker?
A4: Yes, the properties of the linker are critical for PROTAC function. An amino acid-based linker like "-NH2-CH2-COOH" has distinct characteristics compared to more common polyethylene (B3416737) glycol (PEG) or alkyl linkers:
-
Solubility and Permeability: The charged nature of this linker can improve aqueous solubility but may negatively impact cell permeability. The ability of the PROTAC to adopt a conformation that shields these charges can influence its ability to cross the cell membrane.
-
Ternary Complex Conformation: The length and flexibility of the linker are crucial for achieving a productive ternary complex. If the linker is too short, it may cause steric hindrance. If it is too long or too flexible, it may not effectively bring the target and E3 ligase together for ubiquitination.
-
Stability: Ensure the amide bonds within the linker are stable in the cellular environment and not subject to enzymatic cleavage.
Data Presentation
Table 1: Troubleshooting Common Issues with this compound PROTACs
| Issue | Potential Cause | Recommended Action |
| No Protein Degradation | 1. PROTAC instability or impurity.2. Low CRBN expression in the cell line.3. Poor cell permeability.4. Inefficient ternary complex formation. | 1. Verify PROTAC integrity via LC-MS and NMR.2. Confirm CRBN expression by Western Blot.3. Perform a CETSA or NanoBRET assay.4. Conduct biophysical assays (e.g., SPR, ITC). |
| "Hook Effect" | High PROTAC concentrations favoring binary complex formation. | Perform a wide dose-response experiment to identify the optimal concentration. |
| Inconsistent Results | 1. Variability in experimental conditions.2. PROTAC precipitation in media. | 1. Standardize cell passage number and seeding density.2. Assess the solubility of the PROTAC in your assay buffer. |
| Off-Target Effects | Degradation of known thalidomide neosubstrates (e.g., IKZF1, IKZF3). | Use a lower PROTAC concentration and confirm with proteomics. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify target protein degradation in cells treated with a this compound PROTAC.
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep lysates on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein.
Methodology:
-
Reaction Setup (on ice):
-
Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin.
-
In separate tubes, add the master mix, the purified target protein, and the CRBN E3 ligase complex.
-
-
PROTAC Addition:
-
Add the this compound PROTAC to the reaction tubes at various concentrations. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western Blot, probing for the target protein to observe higher molecular weight ubiquitinated species.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (CRBN) or the target protein onto the SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Inject the other protein partner (target or E3 ligase) to confirm no direct interaction in the absence of the PROTAC.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the data to determine the binding affinities (KD) and kinetic parameters (kon, koff) for both binary and ternary interactions. This can also be used to calculate the cooperativity of ternary complex formation.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting failed PROTAC experiments.
Caption: Step-by-step workflow for assessing protein degradation via Western Blot.
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the linker length of PROTACs based on Thalidomide-5-NH2-CH2-COOH and related analogues that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase (like Thalidomide for CRBN), and a linker connecting them.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] The length of the linker is a critical parameter because it dictates the distance and relative orientation of the two proteins within this complex.[4][5]
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][5]
-
If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[2][5]
Therefore, identifying the optimal linker length is a crucial step in developing potent and selective PROTACs.[6]
Q2: What are the most common types of linkers used in Thalidomide-based PROTAC design?
A2: The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[7] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[3] Other linker types may incorporate more rigid structures like piperazine (B1678402) or triazole rings to modulate the conformational flexibility and physicochemical properties of the PROTAC.[7]
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[7] For instance, incorporating hydrophilic elements like PEG can improve aqueous solubility.[3][8] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[7]
Q4: What is the "hook effect" in the context of PROTACs, and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7][9] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC:POI or PROTAC:CRBN) that prevent the formation of the productive ternary complex required for degradation.[7][10] Mitigating the hook effect often involves optimizing the PROTAC concentration in your experiments and enhancing the cooperativity of ternary complex formation through linker design.[7][10]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of linker length for Thalidomide-based PROTACs.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No significant degradation of the target protein is observed, despite good binary binding. | Suboptimal Linker Length: The current linker length may not facilitate the formation of a stable and productive ternary complex.[7] | Synthesize and test a library of PROTACs with varying linker lengths. Even small changes can have a significant impact.[7] |
| Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[8][9] | Modify the linker to improve physicochemical properties (e.g., by incorporating PEG elements to enhance solubility).[8] Assess cell permeability using assays like PAMPA.[11] | |
| Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps.[7] | Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[7] | |
| Inconsistent or highly variable degradation results across experiments. | Experimental Issues: Inconsistent cell health, variable antibody quality for Western blotting, or inaccurate compound concentrations can lead to variability. | Ensure consistent cell culture conditions and passage numbers. Validate antibodies for specificity and sensitivity. Prepare fresh serial dilutions of PROTACs for each experiment. |
| PROTAC Instability: The PROTAC compound may be unstable in the cell culture medium over the experiment's time course.[12] | Assess the stability of your PROTAC in media over time using techniques like LC-MS. | |
| Degradation efficiency decreases at higher PROTAC concentrations. | "Hook Effect": Formation of non-productive binary complexes at high concentrations.[9][10] | Perform a full dose-response curve to identify the optimal concentration range. Test concentrations below the peak degradation level.[9] Modifying the linker to enhance ternary complex cooperativity can also mitigate this effect.[10] |
| Off-target protein degradation is observed. | Lack of Selectivity: The PROTAC may be inducing the degradation of proteins other than the intended target. | The linker can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying the linker length and composition can improve selectivity.[12] Consider changing the E3 ligase if altering the linker is not sufficient.[12] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] Empirical testing of a series of PROTACs with varying linker lengths is necessary to identify the most potent degrader.[2] Below are examples from the literature illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Degradation of Various Target Proteins
| Target Protein | Linker Type | Linker Length (atoms) | DC₅₀ | Dₘₐₓ (%) | Key Observation |
| ERα | PEG-based | 12 | >1 µM | <50% | A 12-atom linker shows reduced efficacy.[2] |
| ERα | PEG-based | 16 | ~10 nM | >90% | A 16-atom linker was found to be optimal for ERα degradation.[2][8] |
| ERα | PEG-based | 20 | >1 µM | <60% | Longer linkers also result in significantly reduced efficacy.[2] |
| p38α | Alkyl/PEG | 15-17 | Nanomolar range | >80% | A linker length of 15-17 atoms was identified as the most effective for p38α.[2][6] |
| BRD4 | No PEG | 0 | < 0.5 µM | > 90% | A short, direct linkage can be highly effective for certain targets.[13] |
| BRD4 | PEG | 1 | > 5 µM | ~50% | A single PEG unit can significantly reduce degradation potency in some cases.[13] |
Note: DC₅₀ is the concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of degradation achieved. Data is synthesized from multiple sources and experimental conditions may vary.[2][13]
Diagrams
PROTAC Mechanism of Action
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow for Linker Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
How to minimize off-target effects of Thalidomide-5-NH2-CH2-COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Thalidomide-5-NH2-CH2-COOH.
Introduction
This compound is a derivative of thalidomide (B1683933) used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and as a selective inhibitor of tropomyosin receptor kinase (Trk)[1][2][3]. Its primary mechanism of action involves binding to CRBN, which modulates the substrate specificity of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates[4][5]. While the degradation of on-target proteins like Ikaros (IKZF1) and Aiolos (IKZF3) is therapeutically beneficial in conditions such as multiple myeloma, the unintended degradation of off-target proteins can lead to adverse effects, including teratogenicity, which is linked to the degradation of SALL4[4][5][6].
This guide provides strategies and detailed protocols to help researchers minimize these off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of thalidomide and its analogs?
A1: The most well-documented off-target effect of thalidomide is teratogenicity, which is associated with the degradation of the transcription factor SALL4[4][6]. Analogs like pomalidomide (B1683931) are also known to degrade other off-target proteins, including several zinc finger proteins (e.g., ZFP91), RAB28, DTWD1, CUTA, and POLR2J[4]. These off-target effects arise from the promiscuous nature of the CRBN-ligand interface, which can recruit a range of proteins with a specific structural motif for degradation.
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target degradation. A thorough dose-response analysis is highly recommended[4].
-
Time Optimization: The kinetics of on-target versus off-target degradation can differ. Optimizing the incubation time can help to maximize the therapeutic window[4].
-
Cell Line Selection: The expression levels of CRBN and potential off-target proteins can vary between cell lines. Screening multiple cell lines can identify a model system with a more favorable on-target to off-target profile[4].
-
Use of Controls: Always include appropriate negative and positive controls. This includes vehicle-only controls and, if possible, an inactive structural analog of the compound[4].
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The hook effect is a phenomenon observed with bifunctional molecules like PROTACs, where at very high concentrations, the degradation efficiency decreases. This is because the molecule is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This can sometimes exacerbate off-target effects by increasing the concentration of unproductive binary complexes that might have their own off-target activities. Performing a full dose-response curve is essential to identify the optimal concentration range and avoid the hook effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of off-target protein degradation observed. | 1. The concentration of this compound is too high.2. The chosen cell line is particularly sensitive to off-target effects.3. Sub-optimal incubation time. | 1. Perform a detailed dose-response study to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.2. Test the compound in multiple cell lines to find one with a better on-target profile.3. Conduct a time-course experiment to determine if shorter incubation times can achieve on-target effects with fewer off-target consequences. |
| Inconsistent results between experiments. | 1. Variability in cell density or health.2. Inconsistent compound concentration.3. Degradation of the compound in storage or media. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase.2. Prepare fresh dilutions of the compound for each experiment from a validated stock solution.3. Aliquot stock solutions and store them properly. Minimize freeze-thaw cycles. |
| No on-target effect observed at concentrations that are non-toxic. | 1. Low expression of CRBN in the selected cell line.2. The on-target protein is not a substrate for CRBN-mediated degradation in the chosen cellular context. | 1. Verify CRBN expression levels in your cell line via Western Blot or qPCR.2. Confirm the interaction between your target protein and the CRBN complex in the presence of the compound using co-immunoprecipitation or NanoBRET assays. |
Quantitative Data Summary
Due to the limited availability of specific quantitative proteomics data for this compound, the following tables provide illustrative data from studies on closely related thalidomide analogs. This data is intended to provide a general understanding of the dose-dependent degradation of on-target and off-target proteins.
Table 1: Illustrative Dose-Response Data for a Thalidomide Analog
| Concentration (nM) | On-Target Protein Degradation (%) | Off-Target Protein 1 (e.g., SALL4) Degradation (%) | Off-Target Protein 2 (e.g., ZFP91) Degradation (%) |
| 1 | 25 | 5 | 2 |
| 10 | 60 | 15 | 8 |
| 100 | 95 | 40 | 25 |
| 1000 | 98 | 75 | 60 |
| 10000 | 85 (Hook Effect) | 90 | 80 |
Data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Time-Course Data for a Thalidomide Analog at a Fixed Concentration (e.g., 100 nM)
| Incubation Time (hours) | On-Target Protein Degradation (%) | Off-Target Protein 1 (e.g., SALL4) Degradation (%) |
| 2 | 40 | 10 |
| 4 | 75 | 25 |
| 8 | 90 | 50 |
| 16 | 95 | 70 |
| 24 | 95 | 85 |
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining On- and Off-Target Degradation
Objective: To determine the optimal concentration of this compound that maximizes on-target protein degradation while minimizing off-target effects.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies against on-target and off-target proteins, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with loading buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the on-target protein, off-target protein(s), and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of protein degradation relative to the vehicle control against the log of the compound concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) for each protein.
-
Protocol 2: Time-Course Experiment to Optimize Treatment Duration
Objective: To determine the optimal incubation time for maximizing the difference between on-target and off-target degradation.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with a fixed concentration of this compound (e.g., the DC50 for the on-target protein determined in Protocol 1).
-
Incubation: Harvest cells at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 5-7 from Protocol 1 for each time point.
-
Data Analysis:
-
Quantify and normalize band intensities as described in Protocol 1.
-
Plot the percentage of protein degradation against time for both on-target and off-target proteins to identify the optimal time window.
-
Visualizations
Caption: CRBN-mediated protein degradation pathway.
Caption: Trk receptor signaling pathway.
Caption: Workflow to minimize off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Overcoming Cell Permeability Issues with Thalidomide-5-NH2-CH2-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized using the Thalidomide-5-NH2-CH2-COOH E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs, especially those with larger linkers like this compound?
A1: PROTACs, by their nature, are large molecules, often exceeding the typical molecular weight and polar surface area limits of traditional small-molecule drugs as defined by Lipinski's "Rule of Five". This larger size can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[1] The this compound moiety, while providing a crucial link to the CRBN E3 ligase, contributes to the overall size and polarity of the final PROTAC, potentially posing challenges to achieving sufficient intracellular concentrations for effective target protein degradation.[1][2]
Q2: What are the key physicochemical properties of this compound that I should consider in my PROTAC design?
A2: Understanding the intrinsic properties of this building block is the first step in designing a cell-permeable PROTAC. The key physicochemical parameters for this compound are summarized in the table below. These values will contribute to the overall properties of your final PROTAC construct.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Weight | 331.28 g/mol |
| Topological Polar Surface Area (TPSA) | 132.88 Ų |
| Calculated LogP (cLogP) | -0.4157 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 4 |
Q3: How do I experimentally measure the cell permeability of my this compound-based PROTAC?
A3: Two standard in vitro assays are widely used to assess the permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[4] PAMPA is a high-throughput, cell-free method that measures passive diffusion across an artificial lipid membrane, providing a good initial screen for membrane traversing ability.[4] The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions, mimicking the intestinal epithelium. This assay provides insights into both passive and active transport mechanisms.
Q4: What are some general strategies to improve the cell permeability of my this compound PROTAC?
A4: Several strategies can be employed to enhance the cellular uptake of your PROTAC:
-
Linker Optimization: The composition and length of the linker connecting this compound to your target protein ligand are critical. Replacing flexible, polar linkers (like PEG) with more rigid, hydrophobic linkers (like alkyl or phenyl chains) can sometimes improve permeability.[2]
-
Intramolecular Hydrogen Bonding: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that masks polar groups, reducing the energy barrier for membrane crossing.[1]
-
Prodrug Strategies: Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[5]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound PROTACs and provides actionable solutions.
Problem 1: My PROTAC is potent in biochemical assays but shows little to no target degradation in cells.
-
Possible Cause: Poor cell permeability is a primary suspect when there's a disconnect between biochemical and cellular activity.[5] The PROTAC may not be reaching a high enough intracellular concentration to effectively form the ternary complex (Target Protein - PROTAC - CRBN).
-
Recommended Solutions:
-
Quantify Permeability: Perform a PAMPA or Caco-2 assay to get quantitative data on your PROTAC's permeability.
-
Structural Modifications:
-
Use Permeation Enhancers (with caution): In initial mechanistic studies, very low concentrations of mild detergents or permeabilizing agents can be used to confirm that poor permeability is the issue. However, this is not a viable long-term strategy.
-
Problem 2: I'm observing high variability in my cellular degradation experiments.
-
Possible Cause: The PROTAC may have poor aqueous solubility, leading to precipitation in your cell culture media.[6] This can result in inconsistent dosing and, therefore, variable degradation.
-
Recommended Solutions:
-
Measure Solubility: Perform a kinetic or thermodynamic solubility assay to determine the solubility of your PROTAC in relevant buffers and media.[6]
-
Optimize Formulation:
-
Prepare stock solutions in 100% DMSO. When diluting into aqueous media, ensure rapid mixing to avoid precipitation.
-
For in vivo studies, consider formulation strategies like using co-solvents (e.g., PEG300, Tween-80) or creating amorphous solid dispersions.[7]
-
-
Filter Your Working Solutions: Before adding to cells, centrifuge your diluted PROTAC solution at high speed to pellet any precipitate and use the supernatant.
-
Problem 3: My PROTAC shows a "hook effect" at high concentrations, but the maximal degradation (Dmax) is still low.
-
Possible Cause: While the hook effect (reduced degradation at high concentrations due to the formation of binary complexes) is common, a low Dmax even at the optimal concentration might still be linked to permeability.[5] The intracellular concentration might be hovering around the "sweet spot" but never reaching a level high enough for robust degradation before the hook effect takes over.
-
Recommended Solutions:
-
Enhance Permeability: Focus on the strategies outlined in Problem 1 to improve the overall intracellular exposure of the PROTAC.
-
Time-Course Experiment: Extend the incubation time. Slower-permeating compounds may require longer to accumulate to effective intracellular concentrations. Run a time course from 4 to 48 hours to see if degradation improves over time.
-
Verify CRBN Expression: Ensure your cell line expresses sufficient levels of Cereblon (CRBN). Low CRBN levels can limit the maximum possible degradation.[5]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a PROTAC.[4]
-
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
-
-
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully coat the microfilter of the donor plate with 1-5 µL of the phospholipid solution.
-
Prepare Donor Solutions: Dissolve the PROTAC and control compounds in PBS (often with a small percentage of DMSO) to the desired concentration. Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
-
Protocol 2: Western Blot for Protein Degradation
This protocol is for determining the degradation of a target protein in response to treatment with a this compound-based PROTAC.[8][9]
-
Materials:
-
Cultured cells in 6-well plates
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.
-
Visualizations
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Thalidomide-5-NH2-CH2-COOH Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-5-NH2-CH2-COOH in their experiments. This resource aims to address common challenges and provide guidance on interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a derivative of thalidomide (B1683933), a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1] This specific analog features an amino and a carboxylic acid group, which can enhance its biological activity and reactivity for conjugation.[2] Its primary mechanisms of action include:
-
E3 Ligase Ligand: It acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] This interaction leads to the targeted degradation of specific proteins, a mechanism leveraged in the development of Proteolysis Targeting Chimeras (PROTACs).[6]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: It is a potent and selective inhibitor of Trk receptors, which are involved in neuronal survival and differentiation signaling pathways.[3][5][7][8]
Q2: My this compound is precipitating in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with thalidomide and its analogs.[3][9] Here are some troubleshooting steps:
-
Verify Stock Solution: Ensure your stock solution, typically in an organic solvent like DMSO, is fully dissolved and the concentration is correct.[3][9]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer low (typically ≤1%) to avoid precipitation.[9]
-
Use Co-solvents: Consider using co-solvents such as PEG-400 or ethanol (B145695) in your buffer preparations.[10]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[10]
-
Sonication: Gentle sonication can aid in the dissolution of the compound in your stock solution.[2]
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: Thalidomide and its analogs can be unstable in aqueous media, potentially leading to degradation or epimerization over time.[3] It is recommended to prepare fresh dilutions for each experiment.[3]
-
Cell Line Variability: The expression levels of CRBN, the primary target of thalidomide analogs, can vary significantly between different cell lines, impacting the compound's efficacy. Verify CRBN expression in your cell model using techniques like Western blotting.
-
"Hook Effect" in PROTAC Experiments: If using this compound as part of a PROTAC, high concentrations can lead to the formation of non-productive binary complexes instead of the desired ternary complex, resulting in reduced target degradation. A wide dose-response curve is essential to identify the optimal concentration.[6]
Q4: I am not observing the expected degradation of the target protein when using a PROTAC derived from this compound. What should I check?
-
Ternary Complex Formation: The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker connecting the thalidomide moiety to the target protein ligand is critical for this.
-
Proteasome Activity: Ensure that the proteasome is active in your experimental system. A control experiment with a known proteasome inhibitor (e.g., MG132) can confirm this.
-
Binary Engagement: Confirm that your PROTAC can independently bind to both the target protein and CRBN.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity or Lack of Activity in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. Perform a serial dilution to ensure accuracy. |
| Solubility Issues | Visually inspect for precipitation. If observed, refer to the solubility troubleshooting section in the FAQs.[2][3][9][10] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to thalidomide analogs. Consider testing a panel of cell lines with known CRBN expression levels. |
| Incorrect Incubation Time | Optimize the incubation time for your specific cell line and experimental endpoint. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.[11] |
| Off-Target Effects | Thalidomide analogs can have off-target effects. Consider using orthogonal assays to validate your findings. |
Problem: Inconsistent or Noisy Data in Western Blot for Protein Degradation
| Potential Cause | Recommended Solution |
| Suboptimal Antibody | Validate your primary antibody for specificity and sensitivity. Use a positive and negative control where possible. |
| Uneven Protein Loading | Accurately quantify protein concentration using a reliable method (e.g., BCA assay). Normalize to a loading control (e.g., GAPDH, β-actin).[6] |
| Insufficient Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment to determine the optimal degradation time.[6] |
| Inefficient Cell Lysis | Use a suitable lysis buffer containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation post-lysis.[6] |
| Transfer Issues | Optimize transfer conditions (time, voltage) for your specific protein of interest. Check transfer efficiency with Ponceau S staining. |
Data Presentation
Table 1: Representative IC50 Values of Thalidomide Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW480 | Colon Cancer | Thalidomide | ~50 µg/ml (approx. 193 µM) | [11] |
| HepG-2 | Hepatocellular Carcinoma | Thalidomide | 11.26 µg/mL (approx. 43.5 µM) | [12] |
| MCF-7 | Breast Cancer | Thalidomide | 14.58 µg/mL (approx. 56.3 µM) | [12] |
| PC3 | Prostate Cancer | Thalidomide | 16.87 µg/mL (approx. 65.2 µM) | [12] |
Note: IC50 values can vary depending on experimental conditions.
Table 2: Representative Degradation Kinetics of Thalidomide-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IKZF1 | Pomalidomide-based PROTAC | AML cells | 1.6 | >90 | [13] |
| GSPT1 | Pomalidomide-based PROTAC | AML cells | 10 | >90 | [13] |
| IDO1 | Thalidomide-derivative PROTAC | U87 | 329 | >70 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficiency.[6][14]
Experimental Protocols
Western Blot for IKZF1 Degradation
Objective: To determine the effect of this compound on the protein levels of the known neosubstrate Ikaros (IKZF1).
Materials:
-
Cell line known to express IKZF1 (e.g., MM.1S multiple myeloma cells)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-IKZF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against IKZF1 and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the IKZF1 signal to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).[11] Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: A generalized experimental workflow for characterizing this compound.
Caption: CRBN-mediated protein degradation pathway induced by this compound.
Caption: Overview of signaling pathways modulated by this compound.
References
- 1. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of thalidomide on growth and VEGF-A expression in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular endothelial growth factor (VEGF) gene polymorphisms may influence the efficacy of thalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cellular Engagement of Thalidomide-5-NH2-CH2-COOH with Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key experimental methods to validate the cellular engagement of Thalidomide-5-NH2-CH2-COOH with its target protein, Cereblon (CRBN). This compound is a functionalized derivative of thalidomide (B1683933), designed for incorporation into Proteolysis Targeting Chimeras (PROTACs) to recruit the CRBN E3 ubiquitin ligase for targeted protein degradation.[1][2][3] Verifying and quantifying the engagement of this ligand with CRBN within a cellular context is a critical step in the development of effective protein degraders.
This guide outlines and compares several widely used methodologies, providing detailed protocols and expected outcomes. While specific quantitative data for this compound is not extensively available in public literature, this guide uses data from closely related and well-studied thalidomide analogs as benchmarks for performance.
Comparative Overview of CRBN Target Engagement Assays
The validation of direct binding between a ligand and its target protein in living cells is crucial for confirming the mechanism of action. Several robust methods are available to measure the cellular engagement of CRBN ligands. The choice of assay often depends on the specific research question, available resources, and desired throughput.
| Parameter | Competitive Binding Assay (e.g., NanoBRET™) | Cellular Thermal Shift Assay (CETSA) | Neosubstrate Degradation Assay (e.g., Western Blot) |
| Primary Metric | IC50 (half-maximal inhibitory concentration) | ΔTm (change in melting temperature) | DC50 (half-maximal degradation concentration) |
| Interpretation | Measures the binding affinity of the test compound to CRBN in a competitive format. A lower IC50 indicates a stronger interaction.[4] | Measures the stabilization of CRBN upon ligand binding. A positive ΔTm indicates direct target engagement in cells.[4] | Measures the functional consequence of CRBN engagement, leading to the degradation of known neosubstrates. A lower DC50 indicates higher potency.[4] |
| Throughput | High | Low to Medium | Medium |
| Cellular Context | Live or permeabilized cells | Intact cells | Live cells |
| Key Advantage | Quantitative measure of binding affinity in a cellular environment.[5][6] | Confirms direct target engagement in a label-free manner in intact cells.[7] | Provides functional validation of the upstream CRBN engagement.[8] |
| Typical Cell Lines | HEK293T, or other cell lines amenable to transfection or stable expression.[5] | Any cell line endogenously expressing CRBN (e.g., HEK293T, MM.1S).[4] | Multiple Myeloma cell lines (e.g., MM.1S) expressing high levels of neosubstrates like IKZF1.[4] |
| Alternative Probes | Pomalidomide (B1683931), Lenalidomide[8][9] | Not applicable | Pomalidomide, Lenalidomide[4] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying principles of these assays, the following diagrams have been generated.
Caption: Principle of the NanoBRET competitive assay for CRBN engagement.
Caption: Experimental workflow for neosubstrate degradation assay.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments discussed. These are based on established methods for similar CRBN ligands and can be adapted for this compound.
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged CRBN fusion protein by a competitive ligand in live cells.[5][6]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
BODIPY™-lenalidomide tracer
-
This compound
-
Pomalidomide (positive control)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and buffer
-
Plate reader capable of measuring BRET signals
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Transfection: Twenty-four hours after seeding, transfect the cells with the NanoLuc®-CRBN plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound and pomalidomide in Opti-MEM™.
-
Assay: a. Remove the growth medium from the cells and replace it with the compound dilutions. b. Add the BODIPY™-lenalidomide tracer to all wells at a final concentration of 250 nM.[5] c. Incubate the plate at 37°C in a CO2 incubator for 2 hours. d. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol and add it to each well. e. Read the plate on a BRET-capable plate reader, measuring both donor (450 nm) and acceptor (520 nm) emissions.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells.[4][7]
Materials:
-
HEK293T or other suitable cells expressing endogenous CRBN
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Thermal cycler
-
Equipment for Western Blotting (SDS-PAGE, transfer system, antibodies)
-
Anti-CRBN antibody
Protocol:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 2 hours.[4]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control.[4]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]
-
Western Blot: Collect the supernatant and analyze the amount of soluble CRBN by Western Blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble CRBN relative to the non-heated control against the temperature. A shift in the melting curve (ΔTm) for the compound-treated samples compared to the vehicle control indicates target engagement.[8]
Neosubstrate Degradation Assay
This functional assay confirms CRBN engagement by measuring the degradation of its known neosubstrates, such as Ikaros (IKZF1).[4][8]
Materials:
-
MM.1S (Multiple Myeloma) cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lenalidomide or Pomalidomide (positive control)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-IKZF1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Seeding: Seed MM.1S cells in 12-well plates.
-
Compound Treatment: Treat the cells with a dose range of this compound, a positive control, and a vehicle control for 18 hours.[4]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the cell pellets in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot: a. Denature equal amounts of protein from each sample. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against IKZF1 and a loading control. d. Incubate with HRP-conjugated secondary antibodies. e. Visualize the bands using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the IKZF1 levels to the loading control. Plot the percentage of remaining IKZF1 against the compound concentration to determine the DC50 value.[4]
By employing these orthogonal assays, researchers can confidently validate and quantify the cellular engagement of this compound with CRBN, providing a solid foundation for its further development in targeted protein degradation applications.
References
- 1. Thalidomide-NH-CH2-COOH|CAS 927670-97-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Thalidomide-5-NH2-CH2-COOH and Pomalidomide as CRBN Ligands for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is paramount for the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently recruited E3 ligase in PROTAC design. Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931), are well-established CRBN binders. This guide provides a detailed comparison of Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide, and pomalidomide as CRBN ligands, offering insights for researchers and drug development professionals.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide will draw upon the extensive knowledge of the parent molecule, thalidomide, and its well-characterized analog, pomalidomide, to provide a comprehensive analysis of their potential performance as CRBN ligands in PROTACs.
Executive Summary
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which often translates to more efficient ternary complex formation and subsequent degradation of target proteins.[1] The amino group on the phthalimide (B116566) ring of pomalidomide also provides a convenient and versatile attachment point for linkers in PROTAC synthesis, often directed away from the CRBN binding interface, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[1]
Modifications to the thalidomide scaffold, such as the 5-NH2-CH2-COOH group, are intended to provide a chemical handle for linker attachment. The impact of this specific modification on CRBN binding affinity and neosubstrate specificity requires direct experimental validation. However, based on the structure-activity relationships of thalidomide analogs, it is understood that the glutarimide (B196013) moiety is primarily responsible for CRBN binding, while modifications on the phthalimide ring can influence interactions with target proteins (neosubstrates).[2][3]
Quantitative Performance Data
The following tables summarize key quantitative data for thalidomide and pomalidomide, as well as representative data for PROTACs utilizing these ligands to illustrate their comparative performance.
Table 1: CRBN Binding Affinity of Parent Ligands
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | |
| Pomalidomide | ~157 nM | Competitive Titration | |
| Lenalidomide | ~178 nM | Competitive Titration |
Table 2: Comparative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Thalidomide derivative | BRD4 | ~1.8 | >95 | MV4;11 | [1] |
| ARV-825 | Pomalidomide | BRD4 | <1 | >95 | RS4;11 | [1] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 3: Degradation Performance of Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 15 | EGFR | 43.4 | >90 | A549 | [4][5] |
| Compound 16 | EGFR | 32.9 | 96 | A549 | [4][5] |
Signaling Pathways and Experimental Workflows
The mechanism of action for CRBN-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
A typical workflow for evaluating the efficacy of a CRBN-based PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRBN ligands and their corresponding PROTACs.
CRBN Binding Assays
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding of a ligand to an immobilized protein by detecting changes in the refractive index at the surface of a sensor chip.
-
Methodology:
-
Immobilize recombinant CRBN protein on a sensor chip.
-
Flow solutions of the test compound (this compound or pomalidomide) at various concentrations over the chip surface.
-
Monitor the association and dissociation rates to determine the binding affinity (Kd).
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
-
Methodology:
-
Place a solution of purified CRBN protein in the sample cell of a calorimeter.
-
Titrate a solution of the test compound into the sample cell.
-
Measure the heat released or absorbed with each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
3. Fluorescence Polarization (FP) Assay
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.
-
Methodology:
-
Incubate a fixed concentration of a fluorescently labeled thalidomide or pomalidomide tracer with recombinant CRBN protein.
-
Add increasing concentrations of the unlabeled test compound.
-
Measure the change in fluorescence polarization to determine the half-maximal inhibitory concentration (IC50) of the test compound.
-
Protein Degradation Assays
1. Western Blotting
-
Principle: This technique is used to detect and quantify the levels of a specific target protein in cell lysates.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
-
Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
2. Flow Cytometry
-
Principle: If the target protein is expressed on the cell surface or can be fluorescently tagged, flow cytometry can be used to quantify its levels in a high-throughput manner.
-
Methodology:
-
Treat cells with the PROTAC.
-
Stain the cells with a fluorescently labeled antibody against the target protein or utilize a cell line with a fluorescently tagged target.
-
Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Conclusion
Pomalidomide stands out as a high-affinity CRBN ligand that has been successfully incorporated into numerous potent PROTACs. While this compound offers a convenient linker attachment point, its performance as a CRBN ligand in a PROTAC context will be contingent on its binding affinity and its influence on the formation of a productive ternary complex. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and other novel CRBN ligands, enabling the rational design of next-generation protein degraders. Direct experimental evaluation of this compound using these methods is necessary to definitively determine its efficacy relative to pomalidomide.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to E3 Ligase Ligands in PROTACs: Thalidomide-5-NH2-CH2-COOH and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase and its corresponding ligand is a paramount decision in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Thalidomide-5-NH2-CH2-COOH, a derivative of the well-established Cereblon (CRBN) E3 ligase ligand thalidomide, with other commonly employed E3 ligase ligands. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in the development of novel protein degraders.
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of E3 ligase ligand significantly influences these parameters. While direct head-to-head comparisons of PROTACs using this compound against other ligands for the same target are limited in publicly available literature, we can infer performance by comparing their parent molecules and related derivatives.
Quantitative Data Summary
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the well-characterized target, Bromodomain-containing protein 4 (BRD4). It is important to note that DC50 and Dmax values are highly dependent on the specific PROTAC architecture, including the target protein binder and the linker, as well as the experimental conditions.
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs Targeting BRD4
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| PROTAC 1 | CRBN | BRD4 | Burkitt's lymphoma (BL) cells | < 1 nM | >90% |
| PROTAC 17 | VHL | BRD4 | Not specified | Low nM range | >90% |
Table 2: Binding Affinities of Common CRBN Ligands
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which often translates to more potent PROTACs. This is because a higher affinity can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a crucial step for subsequent ubiquitination and degradation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and the methods for evaluating PROTACs, the following diagrams illustrate key pathways and workflows.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative analysis. The following are detailed methodologies for key experiments cited in the evaluation of PROTAC performance.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Seed the cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
- Allow the cells to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time period (typically 4-24 hours).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal protein loading.
4. SDS-PAGE and Immunoblotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins
The Influence of Linker Composition on the Degradation Efficiency of Thalidomide-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various linkers used in thalidomide-based Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative experimental data and detailed methodologies, this document aims to inform the rational design of potent and selective protein degraders.
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent ubiquitination and degradation of the target protein.[2] Thalidomide (B1683933) and its derivatives are widely used ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The linker component, however, is not merely a spacer but plays a crucial role in determining the efficacy and physicochemical properties of the PROTAC.[3] Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment point on the thalidomide scaffold significantly influence degradation potency (DC50) and maximal degradation (Dmax).[2][3]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition and length on the degradation efficiency of different target proteins.
Table 1: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | Not Specified | 0.1 - 0.3 | >90 |
| PROTAC with 0 PEG units | Thalidomide | Alkyl | BRD4 | H661 | <500 | >90 |
| PROTAC with 1 PEG unit | Thalidomide | PEG | BRD4 | H661 | >5000 | ~50 |
| PROTAC with 2 PEG units | Thalidomide | PEG | BRD4 | H661 | >5000 | ~60 |
| PROTAC with 4-5 PEG units | Thalidomide | PEG | H661 | Potent Degradation | Potent Degradation | Not Specified |
Data compiled from multiple sources. Experimental conditions may vary.[1][4]
Table 2: Comparison of Degradation Efficiency for BTK-Targeting PROTACs with Different Linkers
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| NC-1 | Thalidomide | Not Specified | BTK | Mino | 2.2 | 97 |
| PROTAC with shorter PEG linkers (<4 units) | Thalidomide | PEG | BTK | Not Specified | Less Potent | Less Potent |
| PROTAC with longer PEG linkers (≥4 units) | Thalidomide | PEG | BTK | Not Specified | More Potent | More Potent |
Data compiled from multiple sources. Experimental conditions may vary.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the degradation efficiency of PROTACs.
Western Blot for PROTAC-Induced Degradation
This is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and centrifuge to remove debris.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein level to a loading control (e.g., GAPDH).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[3]
-
Mass Spectrometry-Based Proteomics
This technique allows for a large-scale, unbiased analysis of protein degradation and can be used to confirm the degradation of the target protein and assess off-target effects.[7]
Methodology:
-
Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells as described for Western blotting.
-
Protein Digestion: Digest the proteins in the lysates into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional): For quantitative comparison across multiple samples, label the peptides from different conditions with isobaric TMT reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between PROTAC-treated and control samples to identify degraded proteins.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Typical experimental workflow for evaluating PROTAC efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
Isothermal Titration Calorimetry (ITC) Analysis of Thalidomide Analogs Binding to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of thalidomide (B1683933) and its key derivatives to the Cereblon (CRBN) protein using Isothermal Titration Calorimetry (ITC). While specific ITC data for Thalidomide-5-NH2-CH2-COOH is not extensively available in the public domain, this document serves as a foundational resource by presenting data for the parent molecule, thalidomide, and its well-characterized analogs, lenalidomide (B1683929) and pomalidomide (B1683931).[1][2] The principles, experimental protocols, and signaling pathways described herein are directly applicable for researchers investigating the interaction of similar thalidomide derivatives with Cereblon.
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding directly to CRBN, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as "neosubstrates".[1] Understanding the thermodynamics of this binding is crucial for the development of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs), where thalidomide derivatives are frequently used as an E3 ligase handle.[2][3]
Quantitative Binding Data: A Comparative Summary
The binding affinities of thalidomide and its derivatives to Cereblon have been determined using various biophysical techniques, with Isothermal Titration Calorimetry providing a direct measurement of the binding thermodynamics. The table below summarizes key binding parameters for thalidomide, lenalidomide, and pomalidomide with CRBN, which can serve as a benchmark for evaluating novel derivatives like this compound. It is important to note that binding affinities can vary depending on experimental conditions and the specific protein constructs used (e.g., full-length CRBN vs. the thalidomide-binding domain).[1]
| Compound | Protein Construct | K_d_ (Dissociation Constant) | ΔH (Enthalpy Change) (kJ/mol) | Stoichiometry (n) | Reference |
| Thalidomide | CRBN/DDB1 | ~250 nM | Not Reported | Not Reported | [4] |
| Lenalidomide | CRBN-TBD | 19 µM | -21.8 | Not Reported | [5] |
| Lenalidomide | CRBN/DDB1 | 0.6 µM | 10.5 | Not Reported | [5] |
| Pomalidomide | CRBN-TBD | 12.5 µM | Not Reported | Not Reported | [6] |
| Pomalidomide | CRBN/DDB1 | ~157 nM | Not Reported | Not Reported | [4] |
Experimental Protocol: Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding affinity of a thalidomide analog to the Cereblon protein using ITC.
1. Sample Preparation:
-
Protein: Express and purify the human CRBN protein, often in a complex with DDB1 for enhanced stability.[2]
-
Ligand: Synthesize and purify the thalidomide derivative (e.g., this compound).
-
Buffer: Prepare a suitable buffer solution (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl) and use it to dissolve both the protein and the ligand to avoid buffer mismatch, which can generate heat signals and complicate data analysis.[2]
-
Concentrations: Accurately determine the concentrations of the protein and ligand solutions. The ligand concentration in the syringe should ideally be 10-20 times that of the protein concentration in the sample cell.[2] For example, use a CRBN concentration of 10 µM in the cell and a ligand concentration of 100-200 µM in the syringe.[2]
2. ITC Instrument Setup:
-
Set the experimental temperature, for instance, to 25°C.[2]
-
Load the CRBN protein solution into the sample cell.[2]
-
Load the thalidomide analog solution into the injection syringe.[2]
3. Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any artifacts from the injection process.[2]
-
Proceed with a series of small, sequential injections (e.g., 20-30 injections of 2 µL each) of the ligand into the protein solution.[2] The heat released or absorbed upon each injection is measured.[1]
4. Control Experiment:
-
To account for the heat of dilution, perform a control titration by injecting the ligand into the buffer alone.[2] This baseline measurement is then subtracted from the experimental data.[2]
5. Data Analysis:
-
Integrate the raw heat flow peaks to determine the heat change per injection.[2]
-
Plot the heat change against the molar ratio of the ligand to the protein.[2]
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d_), the enthalpy change (ΔH), and the stoichiometry of binding (n).
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the ITC experimental workflow and the signaling pathway involving Cereblon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
A Comparative Guide to the Analysis of Thalidomide-5-NH2-CH2-COOH Interactions: SPR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Surface Plasmon Resonance (SPR) and other key biophysical techniques for analyzing the molecular interactions of Thalidomide-5-NH2-CH2-COOH. While specific quantitative binding data for this particular derivative is not extensively available in the public domain, this document outlines the established methodologies and presents comparative data from its parent compound, thalidomide (B1683933), and its well-studied analogs, lenalidomide (B1683929) and pomalidomide.[1][2] These serve as a foundational reference for investigating the binding characteristics of similar thalidomide derivatives.
This compound is a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and as an inhibitor of tropomyosin receptor kinase (Trk).[3][4][5] Understanding its binding kinetics and affinity to target proteins is crucial for the development of novel therapeutics, including PROteolysis TArgeting Chimeras (PROTACs).
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[6][7][8] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[1]
Experimental Workflow for SPR
The following diagram illustrates a typical experimental workflow for analyzing the interaction between a thalidomide derivative and a target protein using SPR.
Caption: A generalized workflow for SPR analysis of protein-ligand interactions.
Detailed SPR Protocol for Thalidomide Analog-Protein Interaction
This protocol provides a general framework for analyzing the binding of a thalidomide derivative to a target protein like Cereblon (CRBN).
-
Ligand and Analyte Preparation :
-
Express and purify the recombinant target protein (e.g., the thalidomide-binding domain of CRBN).[1] Ensure high purity and stability.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the running buffer.
-
-
Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding and Dissociation :
-
Inject the serially diluted thalidomide derivative over the immobilized protein surface at a constant flow rate to monitor the association phase.
-
Following the association phase, flow the running buffer over the chip to monitor the dissociation of the compound from the protein.[1]
-
Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis :
-
The resulting sensorgrams are fitted to a suitable kinetic binding model, such as the 1:1 Langmuir model, to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[1]
-
Alternative Methods for Interaction Analysis
Several other techniques can be employed to study protein-ligand interactions, each with its own advantages and limitations.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][9]
-
Principle : A solution of the ligand (thalidomide derivative) is titrated into a solution of the protein. The heat change upon each injection is measured to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
-
Protocol :
-
Place the purified protein solution in the sample cell of the calorimeter and the thalidomide derivative solution in the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Measure the heat change after each injection.
-
Integrate the heat flow peaks and plot them against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the isotherm to a binding model to determine the thermodynamic parameters.[2]
-
Fluorescence-Based Assays
These methods rely on changes in fluorescence properties upon binding.
-
Fluorescence Resonance Energy Transfer (FRET) : Measures the energy transfer between two fluorophores. In a competitive binding assay, a fluorescently labeled thalidomide tracer and the unlabeled test compound compete for binding to a tagged CRBN protein.[2] A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Fluorescence Polarization (FP) : This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] A fluorescently labeled thalidomide analog will tumble rapidly in solution (low polarization). Upon binding to a larger protein like CRBN, its rotation slows, leading to an increase in fluorescence polarization.
Quantitative Data Comparison
The following table summarizes reported binding affinities for thalidomide and its derivatives to CRBN, as determined by various methods. This data serves as a reference for the expected range of affinities and the type of information obtained from each technique.
| Compound | Method | K_D / IC_50 | Key Information Provided | Reference |
| Thalidomide | Not Specified | ~250 nM | Affinity | [2] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | Relative Affinity | [2] |
| Lenalidomide | Not Specified | ~178 nM | Affinity | [2] |
| Pomalidomide | Not Specified | ~157 nM | Affinity | [2] |
| Thalidomide | TR-FRET | IC_50: 22.4 nM | Potency | [11] |
| (S)-thalidomide | TR-FRET | IC_50: 11.0 nM | Potency | [11][12] |
| (R)-thalidomide | TR-FRET | IC_50: 200.4 nM | Potency | [11][12] |
| Pomalidomide | FP Assay | IC_50: 264.8 nM | Potency | [11][12] |
| Pomalidomide | Thermal Shift Assay | IC_50: 3 µM | Potency | [12] |
| Pomalidomide | SPR | K_D values can be calculated | Kinetics (k_on, k_off), Affinity (K_D) | [13] |
Thalidomide's Mechanism of Action: A Signaling Pathway
Thalidomide and its analogs exert their effects by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates."
Caption: Mechanism of thalidomide-induced protein degradation via CRBN.
Comparative Summary
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence-Based Assays (FRET, FP) |
| Principle | Change in refractive index upon binding | Heat change upon binding | Change in fluorescence properties |
| Labeling | Label-free | Label-free | Requires fluorescent labels |
| Information | Kinetics (k_on, k_off), Affinity (K_D) | Thermodynamics (K_D, n, ΔH, ΔS) | Affinity (K_D), Potency (IC_50) |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (protein is reusable on chip) | High (especially protein) | Low |
| Advantages | Real-time data, detailed kinetics | Gold standard for thermodynamics, in-solution | High sensitivity, suitable for HTS |
| Disadvantages | Immobilization can affect protein activity, potential for mass transport limitations | Requires large amounts of pure sample, sensitive to buffer mismatch | Labeling can alter binding, potential for fluorescent artifacts |
Conclusion
Surface Plasmon Resonance is a highly valuable technique for the characterization of interactions involving thalidomide derivatives like this compound. Its ability to provide real-time kinetic data (association and dissociation rates) in a label-free manner offers a significant advantage for understanding the dynamics of binding.[6] While SPR is a powerful tool for lead optimization, alternative methods such as Isothermal Titration Calorimetry and fluorescence-based assays provide complementary information. ITC is considered the gold standard for determining the thermodynamic drivers of an interaction, offering insights into enthalpy and entropy changes.[9][14][15] Fluorescence-based assays are particularly well-suited for high-throughput screening to determine binding potency. The choice of method should be guided by the specific research question, the available instrumentation, and the stage of the drug discovery process. For a comprehensive understanding of the binding profile of this compound, a multi-faceted approach employing several of these techniques would be most effective.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound [smolecule.com]
- 4. Buy this compound | 2412056-27-8 [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Detecting the Molecular Ties That Bind [pubsapp.acs.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
A Comparative Structural and Functional Analysis of the Ternary Complex with Thalidomide-5-NH2-CH2-COOH and Other Cereblon Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the ternary complex formed by the E3 ubiquitin ligase Cereblon (CRBN) when engaged by Thalidomide-5-NH2-CH2-COOH versus other well-characterized molecular glues such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931). While specific structural data for the ternary complex involving this compound is not publicly available, this document leverages extensive research on its analogs to infer its mechanism and compares its known functional attributes.
Structural Analysis of the CRBN Ternary Complex
The therapeutic and teratogenic effects of thalidomide and its derivatives are mediated through their binding to Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates."[3][4] Key neosubstrates include the transcription factors IKZF1 (Ikaros), IKZF3 (Aiolos), GSPT1, and SALL4.[3][5][6][7][8]
The formation of a stable ternary complex, consisting of CRBN, the molecular glue, and a neosubstrate, is essential for this activity. X-ray crystallography and cryo-electron microscopy studies of complexes with thalidomide, lenalidomide, and pomalidomide have revealed the molecular basis of this interaction.[9][10][11][12] The glutarimide (B196013) moiety of these molecules binds within a hydrophobic tri-tryptophan pocket in the thalidomide-binding domain (TBD) of CRBN.[2] The other part of the molecule, the phthalimide (B116566) or isoindolinone ring, is exposed to the solvent and creates a new surface for the recruitment of neosubstrates.[3] The neosubstrates typically contain a specific structural motif, often a β-hairpin with a critical glycine (B1666218) residue, that docks onto this newly formed interface.[3][7]
For this compound, the glutarimide portion is expected to bind to the tri-tryptophan pocket of CRBN in a manner analogous to thalidomide. The 5-amino-acetic acid substituent would then be solvent-exposed, providing a handle for chemical modification, as seen in its incorporation into PROTACs, or potentially forming new interactions with neosubstrates.
Quantitative Data Comparison
The binding affinity of the molecular glue to CRBN and the efficiency of neosubstrate degradation are critical parameters for assessing the potency of these compounds. The following tables summarize publicly available data for well-characterized thalidomide analogs. It is important to note that direct, comparable quantitative data for this compound as a standalone molecular glue is limited in the available literature.
| Compound | Target | Kd (nM) | Assay Method |
| Thalidomide | CRBN-DDB1 | ~250 | Competitive Titration |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Competitive Titration, ITC |
| Pomalidomide | CRBN-DDB1 | ~157 | Competitive Titration |
| This compound | CRBN | Not Available |
Table 1: Binding Affinities of CRBN Modulators to the CRBN-DDB1 Complex. Data compiled from multiple sources.[13][14][15][16] Note that Kd values can vary depending on the specific protein construct and experimental conditions used.
| Compound | Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| Thalidomide | IKZF1 | >1000 | <50 | MM.1S |
| Lenalidomide | IKZF1 | ~500 | >80 | MM.1S |
| Pomalidomide | IKZF1 | ~8.7 | >95 | MM.1S |
| Thalidomide | GSPT1 | Inactive | - | - |
| 5-OH-Thalidomide | GSPT1 | 130 | 72 ± 2 | - |
| CC-885 | GSPT1 | <10 | >90 | MOLM-13 |
| This compound (as part of a PROTAC) | BRD4 | <100 | >90 | - |
Table 2: Degradation Efficiency of CRBN Modulators for Key Neosubstrates. DC50 represents the concentration for 50% degradation, and Dmax is the maximal degradation. Data is compiled from multiple sources and experimental conditions may vary.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CRBN modulators. Below are protocols for key experiments in the structural and functional analysis of these ternary complexes.
X-ray Crystallography of Ternary Complexes
This protocol outlines the general steps for determining the crystal structure of a CRBN-DDB1-ligand-neosubstrate complex.
-
Protein Expression and Purification:
-
Co-express human DDB1 and CRBN in insect or mammalian cells.
-
Purify the DDB1-CRBN complex using affinity and size-exclusion chromatography.
-
Express and purify the neosubstrate or its degron-containing domain, typically in E. coli.
-
-
Ternary Complex Formation:
-
Incubate the purified DDB1-CRBN complex with an excess of the molecular glue (e.g., this compound) and the purified neosubstrate.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial screens.
-
Optimize lead conditions by varying pH, precipitant concentration, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with known structures of DDB1 and CRBN as search models.
-
Build and refine the model of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Sample Preparation:
-
Dialyze the purified DDB1-CRBN complex and the small molecule ligand into the same buffer to minimize heat of dilution effects.
-
Degas the samples before the experiment.
-
-
ITC Experiment:
-
Load the DDB1-CRBN complex into the sample cell of the calorimeter.
-
Load the ligand into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Western Blot for Protein Degradation
This is a standard method to assess the reduction in the levels of a target protein upon treatment with a degrader.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S for multiple myeloma) to an appropriate density.
-
Treat the cells with a range of concentrations of the molecular glue for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1).
-
Use a loading control antibody (e.g., anti-GAPDH or anti-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize the neosubstrate signal to the loading control.
-
Visualizations
The following diagrams illustrate key concepts and workflows in the analysis of CRBN-mediated protein degradation.
Caption: CRBN-mediated protein degradation pathway.
Caption: Experimental workflow for analyzing a novel CRBN modulator.
Caption: Logical relationship of interactions in the ternary complex.
References
- 1. biorxiv.org [biorxiv.org]
- 2. spring8.or.jp [spring8.or.jp]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Benchmarking Thalidomide-5-NH2-CH2-COOH against other published CRBN-binding moieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thalidomide-5-NH2-CH2-COOH, a derivative of thalidomide (B1683933), against other established Cereblon (CRBN) binding moieties. While specific binding affinity data for this compound is not extensively available in the public domain, this document serves as a foundational resource.[1] It outlines the binding affinities of parent molecules—thalidomide, lenalidomide (B1683929), and pomalidomide—and other novel ligands to CRBN, the primary target of immunomodulatory imide drugs (IMiDs) and a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] The principles, experimental protocols, and signaling pathways described herein are essential for the investigation and development of potent and selective protein degraders.
Quantitative Comparison of CRBN-Binding Moieties
The binding affinity of various ligands to CRBN has been determined using a range of biochemical and biophysical assays. The following table summarizes reported binding constants for several key CRBN-binding molecules. It is important to note that affinity values can vary based on the specific experimental conditions and assay formats utilized.
| Compound | Binding Affinity (IC50/Ki/Kd) | Assay Method | Reference |
| Lenalidomide | IC50 = 2.694 µM | TR-FRET | [2] |
| YJ1b | IC50 = 0.206 µM | TR-FRET | [2] |
| YJ2c | IC50 = 0.211 µM | TR-FRET | [2] |
| YJ2h | IC50 = 0.282 µM | TR-FRET | [2] |
| Iberdomide (CC-220) | Higher affinity than lenalidomide and pomalidomide | Not specified | [3] |
| (S)-thalidomide | ~10-fold greater affinity than (R)-thalidomide | Biochemical/Structural studies | [4] |
CRBN Signaling and the Mechanism of Action
Cereblon functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex.[1] The binding of thalidomide and its analogs to CRBN modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros and Aiolos.[3] This mechanism is central to the therapeutic effects of these molecules. The glutarimide (B196013) moiety of thalidomide-based compounds is primarily responsible for CRBN binding, while other structural components contribute to the recruitment of specific neosubstrates.[3]
Experimental Protocols for Determining Binding Affinity
Several robust methods are employed to quantify the binding affinity of ligands to CRBN. The selection of a particular assay can depend on factors such as the availability of reagents and instrumentation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: This competitive assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. A decrease in the FRET signal corresponds to the test compound's binding to CRBN.
-
Methodology:
-
Reagents: Recombinant CRBN protein, a fluorescently labeled CRBN binder (e.g., a fluorescent derivative of thalidomide), and the unlabeled test compound.
-
Procedure: The CRBN protein, fluorescent tracer, and varying concentrations of the test compound are incubated together in a microplate.
-
Measurement: After reaching equilibrium, the TR-FRET signal is measured using a plate reader.
-
Data Analysis: The data is plotted as the TR-FRET signal versus the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.[2]
-
Fluorescence Polarization (FP) Competition Assay
-
Principle: This assay is based on the principle that a small fluorescent molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like CRBN, its tumbling slows, and polarization increases. A test compound that competes for the same binding site will displace the tracer, leading to a decrease in polarization.
-
Methodology:
-
Reagents: Recombinant DDB1/CRBN protein complex, a fluorescent probe (e.g., FITC-thalidomide), and the test compound.[5]
-
Procedure: The protein complex and fluorescent probe are incubated with varying concentrations of the test compound.[5]
-
Measurement: Fluorescence polarization is measured using a suitable microplate reader.[1]
-
Data Analysis: The decrease in fluorescence polarization is plotted against the test compound concentration to determine the IC50 value.[1]
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
-
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell, and a solution of the test compound is loaded into a syringe.[1]
-
Titration: The test compound is injected in small aliquots into the CRBN solution.[1]
-
Heat Measurement: The heat change upon each injection is measured.[1]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to protein to generate a binding isotherm, from which the binding parameters are calculated.
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (test compound) to an immobilized ligand (CRBN).
-
Methodology:
-
Immobilization: Recombinant CRBN is immobilized on a sensor chip.[1]
-
Binding: A solution of the test compound is flowed over the chip, and the association is monitored in real-time.[1]
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the compound.[1]
-
Data Analysis: The association and dissociation rates are used to calculate the binding affinity (Kd).
-
Conclusion
The development of novel CRBN-binding moieties is a highly active area of research in targeted protein degradation. While direct quantitative data for this compound is yet to be widely published, its structural similarity to thalidomide suggests it will engage CRBN. The comparative data and detailed experimental protocols provided in this guide offer a valuable framework for researchers to evaluate new and existing CRBN ligands. A thorough understanding of the binding affinities and the underlying mechanisms is critical for the design of next-generation protein degraders with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Thalidomide-5-NH2-CH2-COOH
For Immediate Implementation by Laboratory Personnel
The proper disposal of Thalidomide-5-NH2-CH2-COOH, a derivative of the known teratogen thalidomide (B1683933), is a critical component of laboratory safety and environmental responsibility.[1][2] All personnel must handle this compound with extreme caution, adhering to strict protocols to mitigate risks associated with its potential reproductive toxicity.[3][4][5] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste in a research setting.
Core Principle: Due to its lineage from thalidomide, this compound must be treated as a hazardous chemical waste.[1] Disposal procedures should at all times be conducted in strict accordance with local, state, and federal regulations, and in close consultation with your institution's Environmental Health and Safety (EHS) department.[2][6][7]
I. Immediate Safety and Handling Protocols
Prior to beginning any work that will generate this compound waste, a comprehensive disposal plan must be in place.[8]
Personal Protective Equipment (PPE): A full complement of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[2]
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly authorized by your institution's EHS office.[1]
-
Maintain separate, clearly designated waste containers for solid and liquid forms of this compound.[2]
II. Step-by-Step Disposal Plan
1. Waste Collection:
-
Solid Waste: All solid waste, including contaminated consumables such as gloves, weighing paper, and disposable labware, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[2] Non-disposable glassware must be decontaminated using a validated procedure approved by your EHS department or disposed of as hazardous waste.[2]
-
"Empty" Containers: Containers that have held the pure compound or its solutions must be treated as hazardous waste. For acutely hazardous waste, triple rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[8]
2. Container Management:
-
Compatibility: Containers must be chemically compatible with the waste they hold.[6]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[2][7][9] The date of waste accumulation should also be clearly marked.[2]
-
Closure: Keep waste containers securely sealed when not in active use.[6][7][8]
3. Storage:
-
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7][9]
-
Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[2][8] The storage area must be clearly marked as a hazardous waste accumulation site.[2]
-
Use secondary containment, such as trays, to mitigate spills or leaks from the primary container.[8]
4. Documentation and Disposal:
-
Maintain a detailed log of the waste generated, including the quantity and date.[2][6]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][7] The recommended final disposal method for thalidomide and its derivatives is incineration by a licensed professional waste disposal service.[1]
III. Spill Response Protocol
In the event of a spill, immediate and decisive action is required:
-
Evacuate: All non-essential personnel should immediately leave the area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne particulates.[1]
-
Contain: Use an appropriate absorbent material to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]
IV. Quantitative Data and Experimental Protocols
| Parameter | Guideline | Source |
| Maximum Accumulation (General Hazardous Waste) | Up to 55 gallons | [7][8] |
| Maximum Accumulation (Acutely Hazardous Waste) | 1 quart (liquid) or 1 kg (solid) | [7] |
| Storage Time Limit in SAA | Varies by regulation; can be up to 12 months if accumulation limits are not exceeded. | [7][9] |
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were found. Any such procedure would need to be developed and validated by qualified chemists and approved by the EHS office. A hypothetical approach could involve oxidation, but this should only be performed by trained personnel following a thorough risk assessment.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Thalidomide-5-NH2-CH2-COOH
Researchers and drug development professionals handling Thalidomide-5-NH2-CH2-COOH, a potent E3 ligase ligand and analog of thalidomide (B1683933), must adhere to stringent safety protocols to mitigate the significant health risks associated with this class of compounds.[1][2] Given the teratogenic nature of thalidomide and its derivatives, meticulous attention to personal protective equipment (PPE), handling procedures, and waste disposal is paramount to ensure a safe laboratory environment.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Consult the glove manufacturer's chemical resistance guide for compatibility.[5] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn.[5] | Protects eyes from splashes of solutions or airborne particles of the compound. A full-face shield offers additional protection for the entire face. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffed sleeves are essential. | Prevents contamination of personal clothing and skin. The design of the gown minimizes the risk of frontal splashes reaching the wearer. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. Use should be in accordance with the institution's respiratory protection program.[5] | Minimizes the risk of inhaling aerosolized particles of the compound, which can be a significant route of exposure. |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area. | Confines any potential contamination to the laboratory and prevents its spread to other areas. |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[3]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a containment ventilated enclosure to prevent the dispersal of powder.[3]
-
Solution Preparation: Prepare solutions within the chemical fume hood. Handle all solutions with care to avoid splashes and aerosol generation.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[5]
-
Contamination: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[6] If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
Disposal Plan:
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, and weighing papers, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[3]
-
Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a designated sharps container.
-
Decontamination: All surfaces and equipment used for handling the compound must be decontaminated with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol).
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
